T-1-Pmpa
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22) |
InChI Key |
VLJCBQHKTQNXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
T-1-Pmpa mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of T-1-PMPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, semi-synthesized theobromine analogue that has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[1][2] By targeting both wild-type (EGFRWT) and mutant forms of EGFR, this compound effectively suppresses cancer cell proliferation and induces apoptosis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.
Core Mechanism of Action: EGFR Inhibition
This compound functions as a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation.[1][2] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth. This compound exerts its anticancer effects by binding to the EGFR protein, thereby blocking its downstream signaling pathways.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the EGFR signaling cascade. Upon binding of its natural ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. This compound competitively inhibits this process, leading to the suppression of these pro-survival signals and the activation of apoptotic pathways.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound against EGFR
| Target | IC50 (nM) |
| EGFRWT | 86 |
| EGFRT790M | 561.73 |
Data sourced from in vitro kinase assays.[1][2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.51 |
| MCF7 | Breast Cancer | 4.13 |
Data obtained after 24 hours of treatment.[1][2]
Table 3: Induction of Apoptosis by this compound in HepG2 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Necrotic Cells (%) |
| Control | 0.77 | 0.17 | 3.05 | 2.21 |
| This compound | 29.17 | 8.81 | 42.03 | 4.05 |
Cells were treated with this compound for 24 hours.[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR.
Methodology:
-
Recombinant human EGFR (wild-type or T790M mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
HepG2 and MCF7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0.312-10 µM) for 24 hours.[2]
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
HepG2 cells are treated with this compound for 24 hours.
-
The cells are harvested, washed, and resuspended in a binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis are determined.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of apoptosis-related genes.
Methodology:
-
Total RNA is extracted from this compound-treated and control HepG2 cells.
-
The RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for caspase-3, caspase-9, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression levels are calculated using the ΔΔCt method. The results from qRT-PCR analysis showed significant increases in the levels of caspase-3 and caspase-9, supporting the apoptotic effects of this compound.[2]
ADMET Profile (Computational)
In silico studies were conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. The predictions suggest a favorable drug-likeness profile with minimal ability to penetrate the blood-brain barrier, non-hepatotoxic characteristics, and non-inhibitory effects on cytochrome P-450 (CYP2D6).[1] Additionally, this compound is predicted to have good aqueous solubility and moderate intestinal absorption.[1]
Conclusion
This compound is a promising anticancer agent that exerts its effect through the potent inhibition of EGFR. Its ability to block EGFR signaling leads to the suppression of cancer cell proliferation and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its core mechanism of action, supporting its further development as a potential therapeutic agent.
References
The Discovery of T-1-PMPA: A Novel EGFR Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The epidermal growth factor receptor (EGFR) is a well-established target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells. The discovery of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitory strategies. This technical guide details the discovery and preclinical evaluation of T-1-PMPA, a novel semi-synthetic theobromine derivative that demonstrates potent inhibitory activity against both wild-type and mutant forms of EGFR.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M) was determined using in vitro kinase assays. Furthermore, the anti-proliferative effects of this compound were assessed in human cancer cell lines.
| Compound | Target | IC50 (nM) |
| This compound | EGFRWT | 86 |
| EGFRT790M | 561.73 | |
| Erlotinib (Control) | EGFRWT | 31 |
| EGFRT790M | 456 |
Table 1: In Vitro EGFR Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values of this compound and the known EGFR inhibitor Erlotinib against wild-type and T790M mutant EGFR.
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 (Hepatocellular Carcinoma) | 3.51 |
| MCF7 (Breast Cancer) | 4.13 |
Table 2: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound in two different cancer cell lines following a 24-hour incubation period.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a continuous-read kinase assay to determine the in vitro potency of compounds against EGFR.
Materials:
-
Recombinant human EGFR (WT and T790M)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compound (this compound) and control inhibitor (Erlotinib) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds or DMSO vehicle control for 30 minutes at 27°C.
-
Prepare a master mix of the ATP and peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 485 nm. Readings should be taken at regular intervals (e.g., every 71 seconds) for 30-120 minutes.[1]
-
Analyze the progress curves from each well to determine the initial reaction velocity.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on cancer cell lines.[2][3][4][5][6]
Materials:
-
HepG2 and MCF7 cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol details the steps to analyze the phosphorylation status of EGFR and downstream signaling proteins in response to this compound treatment.
Materials:
-
Cancer cells (e.g., A431)
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1068), anti-Akt, anti-p-Akt (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow until they reach approximately 80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Visualizing Molecular Interactions and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting key downstream cascades that are affected by EGFR inhibition.
Figure 1: Simplified EGFR signaling pathway.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general workflow for the discovery and preclinical evaluation of an EGFR inhibitor like this compound.
Figure 2: this compound evaluation workflow.
References
- 1. rsc.org [rsc.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1-Pmpa theobromine derivative synthesis
An In-depth Technical Guide on the Semi-Synthesis of T-1-PMPA, a Novel Theobromine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a naturally occurring purine alkaloid found predominantly in the cocoa bean, has garnered significant interest as a scaffold for the development of novel therapeutic agents.[1] Its structural similarity to other xanthines and its favorable safety profile make it an attractive starting material for semi-synthetic modification. By leveraging semi-synthesis, researchers can enhance the pharmacokinetic and pharmacodynamic properties of natural products, leading to the discovery of more potent and selective drug candidates.[1][2] This guide details the synthesis, experimental protocols, and proposed mechanism of action for this compound, a novel theobromine derivative designed as a potential anticancer agent that targets the Epidermal Growth Factor Receptor (EGFR).[3] Computational and in vitro studies have shown that this compound has promising anticancer properties, highlighting its potential as a therapeutic lead compound.[3]
Synthesis of this compound
The semi-synthetic route to produce this compound begins with the natural alkaloid theobromine and involves a three-step process.[3] First, the potassium salt of theobromine is prepared. Concurrently, a key intermediate, 2-chloro-N-(p-tolyl)acetamide, is synthesized from p-toluidine. Finally, these two compounds are reacted to yield the target molecule, this compound.[3]
Caption: Experimental workflow for the semi-synthesis of this compound.
Experimental Protocols
The following methodologies are based on reported procedures for the synthesis of this compound and its precursors.[3]
Synthesis of Theobromine Potassium Salt (2)
-
Objective: To prepare the potassium salt of theobromine, increasing its nucleophilicity for the subsequent reaction.
-
Procedure: Theobromine (1) is refluxed with potassium hydroxide (KOH) in absolute ethanol.[3] The reaction mixture is heated to the boiling point of ethanol and maintained under reflux conditions until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting potassium salt (2) is dried and used in the next step without further purification.
Synthesis of 2-chloro-N-(p-tolyl)acetamide (4)
-
Objective: To synthesize the key electrophilic intermediate required for coupling with the theobromine salt.
-
Procedure: Chloroacetyl chloride is added dropwise to a stirred mixture of p-toluidine (3) in dimethylformamide (DMF).[3] The reaction is conducted in an ice salt bath to maintain a low temperature and control the exothermic reaction.[3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically worked up by pouring it into ice water to precipitate the product. The solid is then filtered, washed with water to remove any remaining DMF and salts, and dried. This procedure affords the key intermediate (4) in good yield.[3]
Synthesis of this compound
-
Objective: The final coupling step to form the target this compound molecule.
-
Procedure: A 1:1 molar mixture of theobromine potassium salt (2) and 2-chloro-N-(p-tolyl)acetamide (4) is refluxed in a mixture of DMF and potassium iodide (KI).[3] The KI acts as a catalyst to facilitate the nucleophilic substitution reaction. The mixture is heated under reflux until the reaction is complete, as indicated by TLC analysis. After cooling, the product is typically isolated by precipitation with water, followed by filtration. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final this compound compound.[3][4]
Quantitative Data
The synthesis of the key intermediate, 2-chloro-N-(p-tolyl)acetamide, is reported to be efficient.[3] Quantitative data regarding the final yield of this compound was not available in the cited literature.
| Compound | Starting Material | Yield (%) |
| 2-chloro-N-(p-tolyl)acetamide (4) | p-Toluidine (3) | 85%[3] |
Mechanism of Action and Signaling Pathway
This compound was specifically designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2]
This compound is proposed to bind to the catalytic site of EGFR, preventing its activation and blocking the downstream signaling cascade.[3] Molecular docking studies indicate that the purine moiety of this compound forms hydrogen bonds with key amino acid residues Met793 and Thr854 within the adenine pocket of the EGFR catalytic domain.[3] This inhibitory action is expected to suppress tumor growth and induce apoptosis in cancer cells.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04007K [pubs.rsc.org]
- 2. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies [mdpi.com]
T-1-Pmpa (CAS number 1323883-62-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of T-1-Pmpa (CAS number 1323883-62-0), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates available data on its biological activity, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1323883-62-0 | [1][2][3][4][5] |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | Not explicitly available in search results | |
| Synonyms | This compound | [1][2][3][4][5] |
| Target | Epidermal Growth Factor Receptor (EGFR) | [1] |
| Biological Activity | Potent EGFR inhibitor with apoptotic properties. | [1] |
Quantitative Biological Activity
This compound has demonstrated significant inhibitory and anti-proliferative activity across various assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against EGFR
| Target | IC₅₀ (nM) |
| EGFRWT | 86 |
| EGFRT790M | 561.73 |
| Data sourced from MedchemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) | Incubation Time (h) |
| HepG2 (Human Liver Cancer) | 3.51 | 24 |
| MCF7 (Human Breast Cancer) | 4.13 | 24 |
| Data sourced from MedchemExpress.[1] |
Table 3: Induction of Apoptosis in HepG2 Cells by this compound
| Treatment | % of Cells in Early Apoptosis | % of Cells in Late Apoptosis | % of Necrotic Cells |
| Control | 0.77 | 0.17 | 2.21 |
| This compound (10 µM, 24h) | 29.17 | 8.81 | 4.05 |
| Data sourced from MedchemExpress.[1] |
Table 4: Effect of this compound on Gene and Protein Expression
| Target | Effect |
| Caspase-3 | Significant increase in expression |
| Caspase-9 | Significant increase in expression |
| TNFα | 74% reduction in levels |
| IL-2 | 50% reduction in levels |
| Data sourced from MedchemExpress.[1] |
Mechanism of Action: EGFR Signaling and Apoptosis
This compound exerts its anti-cancer effects by inhibiting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth and survival while inhibiting apoptosis.[5][6]
By blocking the tyrosine kinase activity of EGFR, this compound effectively shuts down these pro-survival signals.[7] This inhibition leads to the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like MCL-1.[3] The net effect is a shift in the cellular balance towards programmed cell death, or apoptosis. This is evidenced by the observed increase in the expression of key executioner caspases, caspase-3 and caspase-9, following treatment with this compound.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies based on standard laboratory practices for the types of experiments cited for this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines such as HepG2 and MCF7.
-
Cell Seeding: Plate HepG2 or MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.312, 0.625, 1.25, 2.5, 5, 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in HepG2 cells treated with this compound using flow cytometry.[8]
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with this compound (e.g., 10 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use FITC signal to detect apoptotic cells (Annexin V positive) and PI signal to differentiate between early (PI negative) and late (PI positive) apoptotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Quantitative Real-Time PCR (qRT-PCR) for Caspase-3 and Caspase-9
This protocol details the measurement of gene expression changes for key apoptosis markers.
-
RNA Extraction: Treat HepG2 cells with this compound. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for caspase-3, caspase-9, and a housekeeping gene (e.g., GAPDH). A possible thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[9]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Cytokine Measurement (ELISA)
This protocol is for the quantification of TNFα and IL-2 levels in a suitable biological matrix (e.g., cell culture supernatant or plasma).
-
Sample Collection: Collect the biological sample after treatment with this compound.
-
ELISA: Perform a sandwich ELISA using commercially available kits for human TNFα and IL-2, following the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNFα and IL-2 in the samples based on a standard curve.
Synthesis
A specific, publicly available synthesis protocol for this compound (CAS 1323883-62-0) has not been identified in the reviewed literature.
Conclusion
This compound is a potent EGFR inhibitor that induces apoptosis in cancer cell lines. Its ability to target both wild-type and mutant forms of EGFR, coupled with its pro-apoptotic activity, makes it a compound of significant interest for further investigation in oncology drug development. The provided data and representative protocols offer a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers [e-crt.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
T-1-Pmpa molecular structure and properties
An In-depth Technical Guide on 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Phosphonomethyl)-pentanedioic acid, commonly known as 2-PMPA. 2-PMPA is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer.[1][2][3][4]
Molecular Structure and Identification
2-PMPA is a small molecule inhibitor designed to mimic the natural substrate of GCPII.[4] Its structure features a pentanedioic acid (glutarate) backbone, which interacts with the glutamate recognition site of the enzyme, and a phosphonate group that chelates the zinc ions in the enzyme's active site.[4][5]
Table 1: Chemical Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | 2-(phosphonomethyl)pentanedioic acid |
| Synonyms | 2-PMPA |
| CAS Number | 173039-10-6[1] |
| Molecular Formula | C₆H₁₁O₇P[1] |
| Molecular Weight | 226.12 g/mol [6] |
| SMILES | O=C(O)CCC(C(O)=O)CP(O)(O)=O[6] |
| InChI Key | ISEYJGQFXSTPMQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-PMPA is a white to beige crystalline solid.[1][6] Due to its polar nature and ionized state at physiological pH, it has limited oral bioavailability and ability to cross the blood-brain barrier, which has prompted the development of more lipophilic prodrugs.[3][4][7]
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Crystalline solid / Powder | [1][6] |
| Purity | ≥95% - ≥98% (HPLC) | [1][6] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [1] |
| 20 mg/mL in H₂O | [6] | |
| Insoluble in DMSO and Ethanol | [8] | |
| Melting Point | Undetermined | |
| Boiling Point | Undetermined | |
| Storage Temperature | Room temperature, desiccated | [6] |
Biological Activity and Mechanism of Action
2-PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII).[1][4][9] GCPII, also known as N-acetylated α-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][9][10]
By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG. This leads to two primary neuroprotective effects:
-
Increased NAAG levels: Elevated NAAG concentrations enhance the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn inhibits further release of glutamate.[7][10][11]
-
Decreased Glutamate levels: The inhibition of NAAG hydrolysis directly reduces the production of glutamate, thereby mitigating excitotoxicity in conditions where excessive glutamate is pathogenic.[1][3][9]
This mechanism of action makes GCPII inhibitors like 2-PMPA valuable research tools and potential therapeutic agents for a range of neurological conditions, including stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[3][4]
Table 3: Pharmacological Data
| Parameter | Value | Description |
| Kᵢ | 0.2 nM[9] - 98 pM[1] | Inhibition constant for GCPII. |
| IC₅₀ | ~300 pM[4] - ~1 nM[6] | Half-maximal inhibitory concentration against GCPII. |
| EC₅₀ | 8.4 µM | Effective concentration for neuroprotection against hypoxia in rat cerebellar neurons.[1] |
| Selectivity | No significant activity at over 100 other receptors, transporters, and enzymes at 10 µM.[1][4] |
Signaling Pathway and Visualization
The signaling pathway affected by 2-PMPA involves the regulation of glutamate neurotransmission through the modulation of NAAG levels.
Caption: Mechanism of 2-PMPA action on the GCPII signaling pathway.
Experimental Protocols
GCPII Inhibition Microplate Assay
This protocol outlines a sensitive method for determining the inhibitory potential of compounds like 2-PMPA against GCPII. The assay measures the hydrolysis of the natural substrate, N-acetylaspartylglutamate (NAAG).[9]
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human GCPII is prepared and purified.
-
A stock solution of the substrate, N-acetyl-L-aspartyl-L-[3,4-³H]glutamate ([³H]NAAG), is prepared in an appropriate buffer.
-
-
Inhibitor Preparation:
-
A stock solution of 2-PMPA is prepared and serially diluted to create a range of concentrations for testing.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well microplate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
The test inhibitor (2-PMPA at various concentrations) or vehicle control.
-
A fixed amount of purified GCPII enzyme.
-
-
The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The reaction is initiated by adding the [³H]NAAG substrate to each well.
-
The reaction is allowed to proceed for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Product Separation:
-
The enzymatic reaction is terminated by adding a stop solution (e.g., sodium phosphate buffer).
-
The reaction mixture is transferred to an anion-exchange resin column (e.g., Dowex AG1-X8) to separate the product, [³H]glutamate, from the unreacted [³H]NAAG substrate.
-
The column is washed, and the [³H]glutamate is eluted.
-
-
Quantification and Data Analysis:
-
The radioactivity of the eluted [³H]glutamate is measured using a scintillation counter.
-
The amount of product formed is calculated based on the radioactivity counts.
-
Inhibition curves are generated by plotting the percentage of GCPII activity against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined from the resulting dose-response curve. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.[9]
-
Experimental Workflow Visualization
Caption: Workflow for a GCPII radiometric inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), powder, glutamate carboxypeptidase II inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 11. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
In-depth Technical Guide on the Anticancer Potential of T-1-Pmpa: A Review of Available Information
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound designated as "T-1-Pmpa" in the context of anticancer research. The following guide is based on an analysis of related compounds and terms, such as "PMPA" and "MPPA," which may be relevant to the user's query. It is possible that "this compound" is a novel, unpublished compound, an internal codename, or a typographical error.
Executive Summary
While there is no direct evidence for the anticancer potential of a compound named "this compound," the acronym "PMPA" is well-established in pharmacology. PMPA most commonly refers to (R)-9-(2-Phosphonylmethoxypropyl)adenine, the active form of the antiviral drug Tenofovir. Additionally, other molecules with similar acronyms, such as 2-PMPA and MPPA, have been investigated in contexts that may have indirect relevance to oncology, such as the modulation of the tumor microenvironment and cellular signaling pathways. This guide will synthesize the available information on these related compounds to provide a potential framework for understanding what the anticancer investigation of a "this compound" might entail.
Analysis of "PMPA" and Related Compounds in an Oncological Context
2.1. Tenofovir (PMPA)
Tenofovir, known chemically as (R)-PMPA, is a nucleotide reverse transcriptase inhibitor primarily used in the treatment of HIV and Hepatitis B infections.[1] Its mechanism of action involves the inhibition of viral polymerases.[1] While not a direct anticancer agent, its role in managing viral infections that can lead to cancer (e.g., Hepatitis B and liver cancer) is significant. There is limited direct research on Tenofovir as a cytotoxic agent against cancer cells.
2.2. 2-(phosphonomethyl)pentanedioic acid (2-PMPA)
2-PMPA is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as NAALADase.[2][3] GCPII is a membrane-bound enzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[4]
-
Relevance to Cancer: GCPII is highly expressed in the nervous system and prostate tissue.[2] Its expression is also noted in the neovasculature of most solid tumors, making it a potential target for cancer therapy and imaging. The inhibition of GCPII could modulate glutamate signaling in the tumor microenvironment, which is increasingly recognized as a factor in tumor progression and metastasis. Prodrugs of 2-PMPA have been developed to improve its bioavailability and delivery to target tissues.[5]
2.3. MPPA and Combination Therapies
Research has shown that a combination of KT-1 and MPPA can induce long-term antitumor antigenic-specific memory in animal models.[6] This suggests a role for MPPA in immunogenic cell death and the enhancement of the host's immune response against tumors. This approach aligns with modern cancer immunotherapy strategies that aim to "heat up" immunologically "cold" tumors to make them more susceptible to immune checkpoint inhibitors.[6]
Potential Signaling Pathways and Experimental Workflows
Given the lack of specific data for "this compound," the following diagrams are hypothetical representations based on the mechanisms of related compounds.
3.1. Hypothetical Signaling Pathway for a GCPII Inhibitor in the Tumor Microenvironment
This diagram illustrates the potential mechanism of a 2-PMPA-like molecule in modulating the tumor microenvironment.
Caption: Hypothetical mechanism of a GCPII inhibitor in the tumor microenvironment.
3.2. Experimental Workflow for Assessing Anticancer Potential
This diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: Standard preclinical workflow for evaluating a novel anticancer agent.
Conclusion
The query for the anticancer potential of "this compound" does not correspond to a publicly documented compound. However, the analysis of related molecules such as Tenofovir (PMPA), 2-PMPA, and MPPA provides valuable insights into potential research directions. Specifically, the inhibition of glutamate carboxypeptidase II by 2-PMPA presents a plausible, albeit speculative, avenue for anticancer research, particularly in the context of modulating the tumor microenvironment of prostate cancer and other solid tumors. Furthermore, the role of MPPA in enhancing antitumor immunity highlights another potential area of investigation.
For a definitive technical guide on "this compound," further clarification on the compound's identity and structure is necessary. Researchers, scientists, and drug development professionals interested in this specific molecule should seek more precise information from the originating source. Without such data, a detailed analysis of its quantitative effects, experimental protocols, and specific signaling pathways remains speculative.
References
- 1. caymanchem.com [caymanchem.com]
- 2. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unmasking the Molecular Target of 2-PMPA: A Technical Guide to Glutamate Carboxypeptidase II
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and characterization of the primary protein target of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor with significant therapeutic potential. Through a comprehensive review of established methodologies, this document elucidates the experimental framework used to pinpoint Glutamate Carboxypeptidase II (GCPII) as the direct molecular target of 2-PMPA and explores the downstream consequences of this interaction.
Core Target Protein: Glutamate Carboxypeptidase II (GCPII)
The principal molecular target of 2-PMPA has been conclusively identified as Glutamate Carboxypeptidase II (GCPII) .[1] This enzyme is also known by several other names, including N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), folate hydrolase 1 (FOLH1), and prostate-specific membrane antigen (PSMA). GCPII is a transmembrane zinc metalloenzyme that plays a crucial role in neurotransmission and cellular metabolism.
Mechanism of Action
2-PMPA functions as a potent and selective competitive inhibitor of GCPII.[1] Its mechanism of action is centered on the modulation of glutamate signaling in the central nervous system. GCPII catalyzes the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By inhibiting GCPII, 2-PMPA prevents this breakdown, leading to an accumulation of NAAG. Elevated levels of NAAG, in turn, act as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which subsequently reduces the release of glutamate into the synaptic cleft. This reduction in glutamatergic neurotransmission underlies the neuroprotective effects observed with 2-PMPA in various preclinical models of neurological disorders.
Quantitative Data Summary
The interaction between 2-PMPA and its target protein, GCPII, has been quantified through various biochemical and pharmacological assays. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Assay Method | Reference |
| Inhibition Constant (Ki) | 0.2 nM | Rat | Microplate Assay | [2] |
| IC50 | 300 pM | Not Specified | Not Specified | [1] |
| Dissociation Constant (Kd) | 1 nM (from rate constants) | Rat | [3H]2-PMPA Binding Assay | |
| Dissociation Constant (Kd) | 2 nM (from Scatchard analysis) | Rat | [3H]2-PMPA Binding Assay | |
| Association Rate Constant (kon) | 3x10^6 M-1s-1 | Rat | [3H]2-PMPA Binding Assay | |
| Dissociation Rate Constant (koff) | 0.01 s-1 | Rat | [3H]2-PMPA Binding Assay | |
| Bmax | 0.7 pmol/mg | Rat | [3H]2-PMPA Binding Assay |
Table 1: Binding Affinity and Inhibition Constants of 2-PMPA for GCPII.
| Parameter | Value | Conditions | Assay Method | Reference |
| GCPII Turnover Number (kcat) | 4 s-1 | Not Specified | Microplate Assay | [2] |
| Km for NAAG | 130 nM | Not Specified | Microplate Assay | [2] |
| Apparent Association Rate Constant for GCPII and NAAG (kcat/Km) | 3 x 10^7 M-1s-1 | Not Specified | Microplate Assay | [2] |
Table 2: Kinetic Parameters of GCPII Enzyme Activity.
Experimental Protocols
The identification and characterization of GCPII as the target of 2-PMPA relies on a combination of robust experimental techniques. Detailed methodologies for key experiments are provided below.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS) for Target Identification
This protocol outlines a generalized workflow for the initial identification of 2-PMPA binding proteins from a complex biological mixture.
a. Preparation of Affinity Matrix:
-
Synthesize a derivative of 2-PMPA containing a reactive functional group (e.g., an amine or carboxyl group) suitable for immobilization.
-
Covalently couple the 2-PMPA derivative to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.
-
Wash the beads extensively with coupling buffer and then a quenching buffer to block any remaining active sites.
-
Equilibrate the affinity matrix with the binding buffer.
b. Protein Extraction and Incubation:
-
Prepare a protein lysate from the tissue or cells of interest (e.g., rat brain homogenate) in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with the 2-PMPA affinity matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with an unconjugated control matrix.
c. Washing and Elution:
-
Wash the affinity matrix extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution strategy (e.g., incubation with a high concentration of free 2-PMPA) or by changing the buffer conditions (e.g., altering pH or ionic strength).
d. Protein Identification by Mass Spectrometry:
-
Concentrate and desalt the eluted protein fraction.
-
Separate the proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).
-
Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a suitable search algorithm (e.g., Mascot or Sequest). Proteins significantly enriched in the 2-PMPA affinity purification compared to the control are considered potential binding partners.
Radioligand Binding Assay for Target Characterization
This protocol describes a method to quantify the binding affinity of 2-PMPA to its target protein using a radiolabeled version of the compound ([3H]2-PMPA).
a. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
For saturation binding experiments, add increasing concentrations of [3H]2-PMPA to a series of wells.
-
To determine non-specific binding, add a high concentration of unlabeled 2-PMPA to a parallel set of wells containing the same concentrations of [3H]2-PMPA.
-
For competition binding experiments, add a fixed concentration of [3H]2-PMPA and increasing concentrations of unlabeled 2-PMPA (or other competing ligands) to a series of wells.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
c. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
For saturation binding, plot specific binding as a function of the [3H]2-PMPA concentration and analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding as a function of the competitor concentration and analyze the data to determine the inhibition constant (Ki).
GCPII Enzyme Activity Assay
This protocol provides a method to measure the enzymatic activity of GCPII and the inhibitory effect of 2-PMPA.
a. Reagent Preparation:
-
Prepare a stock solution of the GCPII substrate, N-acetylaspartylglutamate (NAAG).
-
Prepare a stock solution of 2-PMPA.
-
Prepare a reaction buffer (e.g., Tris-HCl with appropriate co-factors).
-
Prepare a solution of purified GCPII enzyme or a tissue homogenate containing GCPII.
b. Enzyme Reaction:
-
In a microplate, add the GCPII enzyme solution to each well.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of 2-PMPA for a defined period.
-
Initiate the enzymatic reaction by adding the NAAG substrate to each well.
-
Incubate the plate at 37°C for a specific time.
c. Detection of Product Formation:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of glutamate produced. This can be done using a variety of methods, such as a coupled enzymatic assay where glutamate is converted to a detectable product (e.g., colorimetric or fluorescent).
-
Alternatively, the products can be separated and quantified by high-performance liquid chromatography (HPLC).
d. Data Analysis:
-
Calculate the rate of enzyme activity based on the amount of product formed over time.
-
To determine the IC50 value of 2-PMPA, plot the percentage of enzyme inhibition as a function of the 2-PMPA concentration and fit the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Workflow for the identification of GCPII as the target of 2-PMPA.
Caption: Signaling pathway illustrating the mechanism of action of 2-PMPA.
References
in silico studies of T-1-Pmpa
An In-Depth Technical Guide to the In Silico Analysis of T-1-Pmpa
This technical guide provides a comprehensive overview of the computational, or in silico, studies conducted on this compound, a novel semi-synthetic derivative of theobromine. Designed as a potential anticancer agent, this compound has been rigorously evaluated through a suite of computational methods to predict its efficacy, safety, and mechanism of action before and alongside traditional laboratory experiments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry and biology in modern pharmacology.
Introduction to this compound
This compound is a novel compound developed from the natural alkaloid theobromine, designed to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. The rationale behind its development was to leverage the structural characteristics of known EGFR inhibitors to create a new therapeutic agent with apoptotic, or cell-killing, properties against cancer cells[1]. The EGFR protein is a critical target in oncology as its overactivation can lead to uncontrolled cell proliferation, a hallmark of cancer[1]. In silico studies have been instrumental in the design, validation, and mechanistic understanding of this compound, offering a cost-effective and rapid approach to drug discovery[1].
Integrated In Silico and In Vitro Research Workflow
The investigation of this compound followed a multi-stage workflow that integrates computational predictions with experimental validation. This process begins with the computational design and initial safety assessment of the molecule, proceeds through detailed molecular-level simulations to understand its interaction with the target protein, and culminates in in vitro experiments to confirm the computational findings.
Caption: Integrated workflow for this compound research.
Experimental Protocols for In Silico Studies
Detailed methodologies are crucial for the reproducibility and validation of computational research. The following sections outline the protocols for the key in silico experiments performed on this compound.
ADMET Prediction
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound was computationally predicted to evaluate its drug-likeness and potential safety.[1]
-
Objective: To assess the pharmacokinetic and toxicological properties of this compound.
-
Methodology:
-
The 3D structure of this compound is generated and optimized.
-
The structure is submitted to computational ADMET prediction platforms (e.g., SwissADME, pkCSM, ADMETlab).
-
A range of physicochemical and pharmacokinetic properties are calculated, including molecular weight, logP (lipophilicity), water solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.
-
Toxicological endpoints such as mutagenicity (Ames test prediction) and carcinogenicity are also assessed.
-
The results are analyzed to determine if this compound possesses a favorable drug-like profile.[1]
-
Density Functional Theory (DFT)
DFT calculations were employed to validate the 3D structure of this compound and analyze its electronic properties and chemical reactivity.[1]
-
Objective: To understand the molecule's intrinsic reactivity and electrostatic potential.
-
Methodology:
-
The geometry of this compound is optimized using a specific functional and basis set (e.g., B3LYP/6-311G++(d,p)).
-
Key quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is determined to assess chemical reactivity.
-
An electrostatic potential map is generated to visualize electron-rich and electron-poor regions, indicating sites for potential molecular interactions.[1]
-
Global reactive indices are also computed to provide further insight into the molecule's reactivity.[1]
-
Molecular Docking
Molecular docking simulations were conducted to predict the binding conformation and affinity of this compound within the active site of the EGFR protein.[1]
-
Objective: To investigate the binding mode and inhibitory potential of this compound against EGFR.
-
Methodology:
-
Receptor Preparation: The crystal structure of the EGFR protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states at physiological pH.
-
Docking Simulation: Using software like MOE-Dock, this compound is docked into the defined active site of EGFR. The simulation generates multiple possible binding poses.[2]
-
Pose Selection and Analysis: The resulting poses are scored based on predicted binding energy. The top-ranked pose is selected and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the EGFR binding pocket.
-
Molecular Dynamics (MD) Simulations
To validate the stability of the docked this compound-EGFR complex, MD simulations were performed for a duration of 200 nanoseconds.[1]
-
Objective: To assess the dynamic stability and behavior of the ligand-receptor complex over time in a simulated physiological environment.
-
Methodology:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.
-
A force field (e.g., AMBER, CHARMM) is applied to describe the atomic interactions.
-
The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase.
-
A production MD run is performed for 200 ns, during which the trajectory (atomic positions over time) is saved.
-
The trajectory is analyzed for stability using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[1]
-
Post-MD Analysis: MM-GBSA and PLIP
Following the MD simulation, further analyses were conducted to quantify binding affinity and detail molecular interactions.
-
Objective: To calculate the binding free energy of the this compound-EGFR complex and to characterize the full spectrum of non-covalent interactions.
-
Methodology:
-
MM-GBSA (Molecular Mechanics/Generalized Born Surface Area): Snapshots from the stable portion of the MD trajectory are used to calculate the binding free energy. This method provides a more accurate estimation of binding affinity than docking scores alone.[1]
-
PLIP (Protein-Ligand Interaction Profiler): The MD trajectory is also analyzed with PLIP to identify and visualize the persistent hydrogen bonds, hydrophobic contacts, salt bridges, and other non-covalent interactions that stabilize the binding of this compound to EGFR throughout the simulation.[1]
-
Summary of Quantitative Findings
The computational predictions for this compound were substantiated by in vitro experiments. The key quantitative data from these studies are summarized below.
Table 1: In Vitro EGFR Inhibition
| Compound | IC₅₀ vs. EGFRWT (nM) | IC₅₀ vs. EGFRT790M (nM) |
| This compound | 86 | 561 |
| Erlotinib (Control) | 31 | 456 |
| Data sourced from computational and in vitro studies.[1] |
Table 2: In Vitro Anticancer Activity (Cytotoxicity)
| Cell Line | IC₅₀ of this compound (µM) |
| HepG2 (Liver Cancer) | 3.51 |
| MCF7 (Breast Cancer) | 4.13 |
| Data reflects the concentration required to inhibit the proliferation of cancer cell lines by 50%.[1] |
Table 3: Apoptosis Induction and Cytokine Modulation
| Parameter | This compound | Erlotinib | Control |
| Total Apoptosis (%) | 42 | 31 | 3 |
| TNFα Level Control (%) | 74 | 84 | N/A |
| IL2 Level Control (%) | 50 | 74 | N/A |
| Flow cytometry and qRT-PCR analyses confirmed the pro-apoptotic effects of this compound.[1] |
Visualizing the Mechanism of Action
Graphviz diagrams are used to illustrate the proposed signaling pathways affected by this compound.
EGFR Signaling Pathway Inhibition
This compound is designed to inhibit the EGFR signaling cascade, which, when overactive, drives cell proliferation. By binding to the EGFR protein, this compound blocks downstream signaling.
Caption: Inhibition of the EGFR pathway by this compound.
This compound Induced Apoptotic Pathway
Experimental results indicate that this compound induces apoptosis, a form of programmed cell death. This is supported by the observed increase in the levels of Caspase-9 (Casp9) and Caspase-3 (Casp3), key executioners in the apoptotic cascade.[1]
Caption: Apoptotic cascade initiated by this compound.
Conclusion
The comprehensive in silico evaluation of this compound, validated by subsequent in vitro testing, strongly suggests its potential as a promising anticancer agent targeting the EGFR protein.[1] The computational studies provided critical insights into its drug-likeness, binding mechanism, and stability, effectively guiding its development. The molecule demonstrated effective inhibition of both wild-type and mutant EGFR, suppressed the proliferation of cancer cells, and induced apoptosis.[1] These findings underscore the power of integrating computational and experimental approaches in modern drug discovery to accelerate the identification of novel therapeutic leads.
References
T-1-Pmpa: An In-Depth ADMET Profile for Drug Development Professionals
An Exclusive Technical Guide for Researchers and Scientists
This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of T-1-Pmpa, a novel semi-synthetic theobromine derivative with promising anticancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document synthesizes available in silico predictions and in vitro experimental data to offer a detailed perspective on the pharmacokinetic and toxicological characteristics of this compound.
Executive Summary
This compound has been identified as a potential anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR). Computational analyses predict a favorable ADMET profile, suggesting good drug-likeness and a promising safety profile.[1] In vitro studies have substantiated its anticancer potential, demonstrating potent inhibitory activity against both wild-type and mutant EGFR, as well as significant cytotoxic effects on hepatocellular and breast cancer cell lines.[1] This guide delves into the specifics of these findings, presenting the quantitative data in a structured format and outlining the experimental methodologies employed.
In Silico ADMET Profile Prediction
Computational modeling is a critical initial step in modern drug discovery, offering early insights into the potential pharmacokinetic and toxicological properties of a compound. The ADMET profile of this compound was predicted using computational tools, with the results indicating a high probability of favorable drug-like characteristics.[1]
A summary of the predicted ADMET properties for this compound is presented in Table 1. These predictions suggest that this compound possesses good aqueous solubility and intestinal absorption, which are crucial for oral bioavailability. Furthermore, the compound is not predicted to be hepatotoxic and is unlikely to inhibit key cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
Table 1: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Aqueous Solubility | Good | Favorable for formulation and dissolution. |
| Human Intestinal Absorption | Good | High potential for oral bioavailability. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |
| Plasma Protein Binding | Moderate | Potential for adequate free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Predicted | Potential for clearance through the kidneys. |
| Toxicity | ||
| Hepatotoxicity | Non-hepatotoxic | Reduced risk of liver damage. |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |
Note: The data presented in this table is based on in silico predictions and requires experimental validation.
Figure 1: In Silico ADMET Prediction Workflow for this compound
In Vitro Biological Activity
To validate the in silico predictions and assess the biological activity of this compound, a series of in vitro experiments were conducted. These assays focused on its efficacy as an EGFR inhibitor and its cytotoxic effects on relevant cancer cell lines.[1]
EGFR Kinase Inhibition Assay
The inhibitory activity of this compound against both wild-type (WT) and a common resistance mutant (T790M) of EGFR was evaluated. The results, summarized in Table 2, demonstrate that this compound is a potent inhibitor of both forms of the enzyme, with nanomolar efficacy.[1]
Table 2: In Vitro EGFR Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| EGFRWT | 86 |
| EGFRT790M | 561 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
A standard ELISA-based tyrosine kinase assay is a common method for determining the inhibitory activity of compounds against EGFR.
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or T790M mutant) is used as the enzyme source. A synthetic polypeptide, such as poly(Glu, Tyr) 4:1, serves as the substrate.
-
Assay Procedure:
-
The substrate is pre-coated onto 96-well microplates.
-
Varying concentrations of this compound are added to the wells, followed by the addition of the EGFR enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The plates are incubated to allow for the phosphorylation of the substrate by the enzyme.
-
-
Detection:
-
After incubation, the wells are washed to remove unbound reagents.
-
A primary antibody specific for phosphotyrosine is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chromogenic substrate for HRP is added, and the colorimetric signal is measured using a microplate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Figure 2: EGFR Kinase Inhibition Assay Workflow
Cytotoxicity Against Cancer Cell Lines
The antiproliferative activity of this compound was assessed against human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF7) cell lines. The compound exhibited significant cytotoxicity against both cell lines, with IC₅₀ values in the low micromolar range, as detailed in Table 3.[1]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.51 |
| MCF7 | Breast Adenocarcinoma | 4.13 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HepG2 or MCF7 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Figure 3: MTT Cell Viability Assay Workflow
In Vivo ADMET Profile
As of the date of this publication, there is no publicly available data from in vivo studies investigating the absorption, distribution, metabolism, excretion, or toxicity of this compound in animal models. The successful transition of a drug candidate from preclinical to clinical development is heavily reliant on a thorough understanding of its in vivo pharmacokinetic and toxicological properties. Therefore, future research should prioritize conducting such studies to validate the promising in silico and in vitro findings.
Conclusion and Future Directions
The collective evidence from in silico and in vitro evaluations strongly suggests that this compound is a promising lead compound for the development of a novel anticancer therapeutic. Its predicted favorable ADMET profile, coupled with potent in vitro activity against EGFR and cancer cell lines, provides a solid foundation for further investigation.
The next critical phase in the development of this compound will involve comprehensive in vivo studies in relevant animal models. These studies should aim to:
-
Determine the pharmacokinetic parameters (bioavailability, half-life, clearance, volume of distribution) following oral and intravenous administration.
-
Investigate the metabolic pathways and identify the major metabolites.
-
Assess the tissue distribution of the compound.
-
Evaluate the acute and chronic toxicity to establish a safety profile.
The successful completion of these in vivo studies will be paramount in determining the clinical potential of this compound as a novel anticancer agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of T-1-PMPA, a Theobromine-Derived EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-synthesis of T-1-PMPA, a novel theobromine derivative with potential anticancer properties through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The document outlines the necessary reagents, experimental procedures, and quantitative data for the synthesis and biological evaluation of this compound.
Introduction
Theobromine, a natural alkaloid found in cocoa beans, serves as a versatile scaffold for the synthesis of various pharmacologically active compounds.[1][2][3][4] Recent research has focused on the development of theobromine derivatives as potential therapeutic agents. One such derivative, this compound, has been designed and synthesized to target the EGFR signaling pathway, which is often dysregulated in cancer.[5] This document details the semi-synthesis of this compound from theobromine and summarizes its in vitro activity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and biological activity of this compound and the intermediate compounds.
| Compound/Parameter | Description | Value |
| Intermediate 2 | Potassium salt of theobromine | - |
| This compound | Final synthesized compound | - |
| EGFRWT IC50 | Half-maximal inhibitory concentration against wild-type EGFR | 86 nM[5] |
| EGFR790m IC50 | Half-maximal inhibitory concentration against mutant EGFR | 561 nM[5] |
| HepG2 IC50 | Half-maximal inhibitory concentration against HepG2 cancer cell line | 3.51 µM[5] |
| MCF7 IC50 | Half-maximal inhibitory concentration against MCF7 cancer cell line | 4.13 µM[5] |
Experimental Protocols
This section provides a detailed methodology for the semi-synthesis of this compound from theobromine.
Synthesis of Theobromine Potassium Salt (Intermediate 2)
-
Reagents and Materials:
-
Theobromine (1)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Dissolve theobromine (1) in absolute ethanol in a round-bottom flask.
-
Add a stoichiometric amount of potassium hydroxide (KOH).
-
Reflux the mixture to facilitate the formation of the potassium salt (2).[5]
-
Synthesis of this compound
The synthesis of the final compound this compound from the theobromine potassium salt is achieved through a subsequent reaction, the specifics of which are detailed in the referenced literature.[5] The general steps involve the reaction of the potassium salt with an appropriate electrophile to introduce the desired substituent at the N-1 position.
Diagrams
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound from theobromine.
EGFR Signaling Pathway Inhibition by this compound
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenofovir ((R)-PMPA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tenofovir, also known as (R)-9-(2-phosphonomethoxypropyl)adenine or (R)-PMPA, in cell culture experiments. Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For effective intracellular activity, Tenofovir is often used in its prodrug form, Tenofovir Disoproxil Fumarate (TDF), which enhances cell permeability. Once inside the cell, TDF is converted to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir diphosphate (TFV-DP).
Mechanism of Action
Tenofovir, upon intracellular conversion to its active diphosphate form (TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase.[1][2] TFV-DP mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] Its incorporation into a growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[3] This selective inhibition of viral enzymes over host cell DNA polymerases contributes to its therapeutic index.[3]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of Tenofovir and its prodrug, Tenofovir Disoproxil Fumarate (TDF), in various cell lines.
Table 1: Antiviral Activity of Tenofovir and TDF
| Compound | Virus | Cell Line | EC50 | Reference |
| Tenofovir | HIV-1 (IIIB) | MT-4 | 1.15 µg/mL | [4] |
| Tenofovir | HIV-2 (ROD) | MT-4 | 1.12 µg/mL | [4] |
| Tenofovir | HIV (EHO) | MT-4 | 1.05 µg/mL | [4] |
| Tenofovir | HBV | HepG2 2.2.15 | 1.1 µM | [5] |
| TDF | HIV-1 (IIIB) | MT-2 | 0.015 µM | [6] |
| TDF | HBV | HepG2 | 5.1 µM | [6] |
Table 2: Cytotoxicity of Tenofovir and TDF
| Compound | Cell Line | CC50 / IC50 | Incubation Time | Reference |
| Tenofovir | HepG2 | 398 µM (CC50) | Not Specified | [7] |
| Tenofovir | Skeletal Muscle Cells | 870 µM (CC50) | Not Specified | [7] |
| TDF | HepG2 | 2.31 µM (IC50) | 9 days | [6] |
| Tenofovir | HK-2 | 9.21 µM (IC50) | 48 hours | |
| Tenofovir | HK-2 | 2.77 µM (IC50) | 72 hours |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (HIV-1)
This protocol describes a method to determine the 50% effective concentration (EC50) of Tenofovir or TDF against HIV-1 in a lymphocyte cell line (e.g., MT-2).
Materials:
-
MT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 stock (e.g., IIIB strain)
-
Tenofovir or TDF stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of Tenofovir or TDF in complete medium.
-
Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently, infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the uninfected control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50 or IC50) of Tenofovir or TDF using the MTT assay.
Materials:
-
Target cell line (e.g., HepG2, HK-2)
-
Complete cell culture medium appropriate for the cell line
-
Tenofovir or TDF stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Tenofovir or TDF in the cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50/IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Application Notes and Protocols: T-1-Pmpa Effects on MCF7 Cell Line Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1-Pmpa, also known as Transmembrane Prostate Androgen-Induced Protein (TMEPAI) or PMEPA1, is a protein that has been implicated in the progression of various cancers, including breast cancer.[1][2][3] It is known to modulate key signaling pathways that are crucial for cell growth, proliferation, and survival.[2][3] The MCF7 cell line, derived from a human breast adenocarcinoma, is a widely used in vitro model for studying the biology of breast cancer and for the initial screening of potential therapeutic agents.[4][5] This document provides detailed protocols for assessing the effect of this compound on the proliferation of the MCF7 cell line using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Key Experiments and Methodologies
This section outlines the necessary protocols for culturing MCF7 cells and performing the MTT proliferation assay to evaluate the effects of this compound.
MCF7 Cell Culture Protocol
This protocol is adapted from established methods for MCF7 cell culture.[8][9][10][11][12]
Materials:
-
MCF7 cell line (e.g., ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium), high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be passaged.[9][12]
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh medium (a split ratio of 1:3 to 1:5 is typical).
-
MTT Cell Proliferation Assay Protocol
This protocol details the steps for assessing cell viability after treatment with this compound.[6][13][14][15]
Materials:
-
MCF7 cells, prepared as described above
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the MCF7 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Presentation
The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The following table provides an example of how to structure the quantitative data from a dose-response experiment.
Table 1: Hypothetical Effect of this compound on MCF7 Cell Proliferation (48h Treatment)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.188 | 0.079 | 95.0 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.875 | 0.053 | 70.0 |
| 25 | 0.625 | 0.041 | 50.0 |
| 50 | 0.375 | 0.030 | 30.0 |
| 100 | 0.188 | 0.022 | 15.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway of this compound (TMEPAI)
The following diagram illustrates the known signaling interactions of this compound, particularly its role in the TGF-β and PI3K/AKT pathways. TMEPAI can inhibit TGF-β signaling by interacting with Smad proteins and can promote tumorigenesis by activating the PI3K/AKT pathway through the degradation of PHLPP1.[1][2][3]
Caption: this compound (TMEPAI) signaling interactions.
Experimental Workflow for MCF7 Proliferation Assay
The diagram below outlines the sequential steps of the experimental workflow for assessing the effect of this compound on MCF7 cell proliferation.
Caption: Workflow for the this compound MCF7 proliferation assay.
References
- 1. TMEPAI/PMEPA1 enhances tumorigenic activities in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMEPA1/TMEPAI Is a Unique Tumorigenic Activator of AKT Promoting Proteasomal Degradation of PHLPP1 in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. mcf7.com [mcf7.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: EGFR Phosphorylation Assay with T-1-Pmpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3] EGFR activation is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[2][3] This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cellular responses.[2][4]
The assessment of EGFR phosphorylation is a fundamental method for studying EGFR activation and for screening potential inhibitors. This document provides detailed protocols for performing an in vitro biochemical and a cell-based EGFR phosphorylation assay using T-1-Pmpa, a potent EGFR inhibitor.
This compound is a small molecule inhibitor that effectively targets both wild-type EGFR and the T790M mutant, a common resistance mutation.[5]
Chemical Structure of this compound:
CAS No: 1323883-62-0[5]
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the potency of this compound against wild-type and mutant EGFR, as well as its effect on the proliferation of cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibition by this compound [5]
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 86 |
| EGFR (T790M Mutant) | 561.73 |
Table 2: Anti-proliferative Activity of this compound [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 3.51 |
| MCF7 | Breast Cancer | 4.13 |
Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound acts by inhibiting the kinase activity of EGFR, thereby blocking this phosphorylation and subsequent signal transduction.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Biochemical EGFR Kinase Assay
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of this compound on purified EGFR enzyme.[5]
Experimental Workflow:
Caption: Workflow for the in vitro biochemical EGFR kinase assay.
Materials:
-
Purified recombinant EGFR (Wild-Type or T790M mutant)
-
This compound
-
Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X stock of EGFR enzyme and a 1.13X stock of ATP and peptide substrate in kinase reaction buffer.
-
Prepare serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, add 5 µL of the 10X EGFR enzyme stock to each well.
-
Add 0.5 µL of the serially diluted this compound or 50% DMSO (for control) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the fluorescence signal (excitation at 360 nm, emission at 485 nm) every 71 seconds for 30-120 minutes.
-
Analyze the data by determining the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a variable slope model to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (ELISA)
This protocol describes a cell-based ELISA to measure the inhibition of EGF-induced EGFR phosphorylation by this compound in cultured cells.
Experimental Workflow:
Caption: Workflow for the cell-based EGFR phosphorylation ELISA.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and serum
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Solution
-
Blocking Solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-EGFR (e.g., pY1068)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Seed cells (e.g., A431) into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.
-
Remove the culture medium and serum-starve the cells for at least 4 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. Include an unstimulated control.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Permeabilize the cells with a suitable permeabilization buffer if required by the primary antibody.
-
Block non-specific binding sites with Blocking Solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the cells three times with Wash Buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Add TMB Substrate and incubate in the dark until sufficient color development.
-
Add Stop Solution to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal (determined in parallel wells using an anti-total EGFR antibody) or to cell number.
-
Plot the normalized signal against the this compound concentration to determine the IC50.
Conclusion
The provided protocols offer robust methods for assessing the inhibitory effect of this compound on EGFR phosphorylation. The in vitro biochemical assay allows for the direct determination of the compound's potency against the purified enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context. These assays are essential tools for the characterization of EGFR inhibitors and for advancing the development of targeted cancer therapies.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for T-1-PMPA: An In Vitro Experimental Design
A Critical Clarification on the Molecular Target of T-1-PMPA
Initial research indicates a potential misunderstanding regarding the molecular target of this compound. Recent scientific publications have characterized this compound as a novel semi-synthetic derivative of theobromine that functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It is not identified as a MAT2A (Methionine Adenosyltransferase 2A) inhibitor. Therefore, the following application notes and protocols are designed based on its experimentally validated role as an EGFR inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals investigating the in vitro effects of this compound on cancer cell lines expressing EGFR.
Introduction to this compound
This compound is a novel compound that has demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and its T790M mutant form.[1][2] By targeting EGFR, a key receptor tyrosine kinase often dysregulated in cancer, this compound has shown potential as an anti-cancer agent. In vitro studies have confirmed its ability to suppress the proliferation of malignant cell lines and induce apoptosis.[1][4] These application notes provide a comprehensive guide for the in vitro experimental design to further elucidate the mechanism and efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR
| Target | This compound IC50 (nM) | Erlotinib IC50 (nM) (Reference) |
| EGFRWT | 86 | 31 |
| EGFRT790M | 561 | 456 |
Data sourced from in vitro experiments.[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 3.51 |
| MCF7 (Breast Cancer) | 4.13 |
Data represents the concentration required to inhibit 50% of cell proliferation.[1][4]
Experimental Protocols
EGFR Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type and T790M mutant)
-
This compound
-
Erlotinib (as a positive control)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound and Erlotinib in kinase buffer.
-
In a 96-well plate, add the recombinant EGFR enzyme, the substrate, and the kinase buffer.
-
Add the diluted this compound or Erlotinib to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or SRB Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HepG2 and MCF7 cancer cell lines
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, perform either the MTT or SRB assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash again and solubilize the bound dye.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2 or MCF7)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits EGFR signaling pathways.
Caption: In vitro experimental workflow for this compound.
References
- 1. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PMPA Compounds in In Vitro Assays
A Note on "T-1-Pmpa": The term "this compound" is not a standard nomenclature for a single, well-defined chemical entity in widespread scientific literature. It is likely that this refers to one of two distinct compounds commonly abbreviated as PMPA. This document provides detailed application notes for both of these molecules to ensure clarity and comprehensive support for your research needs.
-
(R)-9-[2-(Phosphonomethoxy)propyl]adenine , commonly known as Tenofovir , is an antiviral agent.
-
2-(Phosphonomethyl)-pentanedioic Acid , a potent inhibitor of glutamate carboxypeptidase II (GCP II).
Please identify the correct compound for your research based on the intended biological application.
Application Note 1: (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir)
Audience: Researchers, scientists, and drug development professionals in virology and infectious diseases.
Introduction
(R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), commercially known as Tenofovir, is a nucleotide analog reverse transcriptase inhibitor (NtRTI).[1] It is a crucial therapeutic agent in the management of HIV-1 and Hepatitis B virus infections.[1] In its active diphosphate form, it competitively inhibits the viral reverse transcriptase, leading to the termination of DNA chain elongation. For in vitro studies, precise preparation of Tenofovir solutions is critical for obtaining reproducible and accurate results in antiviral and cytotoxicity assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility data for Tenofovir is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H14N5O4P | [2] |
| Molar Mass | 287.21 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 276-280°C | [2] |
| Water Solubility | 13.4 mg/mL (at 25°C) | [2] |
| Solubility in DMSO | Slightly soluble | [3] |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: Preparation of Tenofovir for In Vitro Assays
This protocol details the steps for preparing a stock solution and subsequent working solutions of Tenofovir for use in cell-based in vitro assays, such as antiviral efficacy studies in cell lines like THP-1.[4]
3.1. Materials
-
(R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir) powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade (if required)
-
Sterile microcentrifuge tubes and/or conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile-filtered pipette tips
-
Appropriate cell culture medium (e.g., RPMI-1640)[4]
3.2. Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of Tenofovir powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.87 mg of Tenofovir (Molar Mass = 287.21 g/mol ).
-
Solubilization:
-
Based on its water solubility of 13.4 mg/mL, Tenofovir can be dissolved in sterile water.[2]
-
Add the weighed Tenofovir powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water (e.g., 1 mL for a 10 mM solution from 2.87 mg).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
3.3. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature or on ice.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the appropriate sterile cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
-
Use in Assays: Use the freshly prepared working solutions immediately in your in vitro assays to ensure concentration accuracy.
Diagrams
Caption: Workflow for preparing Tenofovir solutions.
Caption: Mechanism of action of Tenofovir.
Application Note 2: 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)
Audience: Researchers, scientists, and drug development professionals in neuroscience and oncology.
Introduction
2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), also known as N-acetylated α-linked acidic dipeptidase (NAALADase).[5][6] GCP II is a metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[7] By inhibiting GCP II, 2-PMPA reduces the levels of extracellular glutamate, which can be neuroprotective in conditions associated with glutamate excitotoxicity.[5][8] It is a valuable tool for in vitro studies of neurodegenerative diseases and other conditions where GCP II is a therapeutic target.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility data for 2-PMPA is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H11O7P | [5] |
| Formula Weight | 226.1 g/mol | [5] |
| Appearance | Crystalline solid / White to beige powder | [5][9] |
| Purity | ≥95% | [5] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [5] |
| Solubility in Water | 20 mg/mL (clear solution) | [9] |
| Storage Temperature | Room temperature (desiccated) | [9] |
Experimental Protocol: Preparation of 2-PMPA for In Vitro Assays
This protocol outlines the preparation of 2-PMPA solutions for use in enzyme inhibition assays or cell-based neuroprotection studies.
3.1. Materials
-
2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes and/or conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile-filtered pipette tips
3.2. Preparation of a High-Concentration Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of 2-PMPA powder. For instance, to prepare 1 mL of a 10 mg/mL stock solution in PBS (pH 7.2), weigh out 10 mg of 2-PMPA.
-
Solubilization:
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile tube.
-
Aliquot the solution into smaller volumes for single use to prevent contamination and degradation from multiple freeze-thaw cycles.
-
For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[10]
-
3.3. Preparation of Working Solutions
-
Thawing: Thaw an aliquot of the stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate assay buffer or cell culture medium to the final desired concentrations.
-
Immediate Use: Use the freshly prepared working solutions in your experiments to ensure accuracy.
Diagrams
Caption: Workflow for preparing 2-PMPA solutions.
Caption: Signaling pathway of GCP II inhibition by 2-PMPA.
References
- 1. (R)-9-[2-(Phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chembk.com [chembk.com]
- 3. 9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate | 206184-49-8 [chemicalbook.com]
- 4. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-PMPA = 98 HPLC 173039-10-6 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and highly selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase). GCPII is a key enzyme in the nervous system that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to increased levels of this neuropeptide and a subsequent reduction in glutamate levels. This mechanism of action makes 2-PMPA a valuable research tool for studying neurological processes and a potential therapeutic agent for conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[1][2]
These application notes provide detailed protocols for the preparation of 2-PMPA stock solutions, along with a summary of its chemical properties and biological activity.
Data Presentation
| Property | Value | References |
| Synonyms | 2-PMPA, T-1-Pmpa | |
| Molecular Formula | C₆H₁₁O₇P | |
| Molecular Weight | 226.12 g/mol | [3] |
| Appearance | Off-white to light yellow oil or crystalline solid | [3] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for GCPII | 300 pM | [3] |
| Solubility in Water | 100 mg/mL (442.24 mM); requires sonication | [3] |
| In Vivo Efficacy (Rats, 100 mg/kg, i.p.) | Cₘₐₓ: 275 µg/mL; Tₘₐₓ: 0.25 h; t₁/₂: 0.64 h | [3][4] |
| In Vivo Efficacy (Rats, 50 mg/kg, i.p.) | Peak Brain Concentration: 29.66 ± 8.1 µM | [3] |
Signaling Pathway
The primary mechanism of action of 2-PMPA is the inhibition of Glutamate Carboxypeptidase II (GCPII). This enzyme is located on the extracellular membrane of glial cells, such as astrocytes. GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.
Inhibition of GCPII by 2-PMPA leads to an accumulation of extracellular NAAG. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor. Activation of mGluR3 inhibits the release of glutamate from the presynaptic neuron. Therefore, by increasing NAAG levels, 2-PMPA indirectly reduces glutamatergic neurotransmission. This dual action of increasing the neuroprotective peptide NAAG and decreasing the excitotoxic neurotransmitter glutamate underlies the therapeutic potential of 2-PMPA in various neurological disorders.[1][5]
References
- 1. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAAG Peptidase Inhibitors Act via mGluR3: Animal Models of Memory, Alzheimer’s, and Ethanol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tenofovir (PMPA)
Note: The request specified "T-1-Pmpa." Based on the search results, it is highly probable that this refers to Tenofovir, commonly known as PMPA ((R)-9-[2-(Phosphonomethoxy)propyl]adenine), a key antiviral drug. These application notes are based on the analytical methods for the characterization of Tenofovir (PMPA).
Introduction
Tenofovir (PMPA) is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and hepatitis B.[1][2][3][4] As a crucial active pharmaceutical ingredient (API), its rigorous analytical characterization is paramount to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the physicochemical and biological characterization of Tenofovir (PMPA).
Physicochemical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of PMPA and identifying any process-related impurities or degradation products.[5][]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for the analysis of Tenofovir Alafenamide and its impurities, including PMPA.[]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[]
-
Mobile Phase A: Buffer solution: acetonitrile: purified water (20:2:78 v/v/v).[]
-
Mobile Phase B: Solvent mixture and purified water (75:25 v/v).[]
-
Flow Rate: 1.0 mL/min.[]
-
Column Temperature: 40 °C.[]
-
Injection Volume: 20 µL.[]
-
Detection: UV at a specified wavelength (typically around 260 nm for purine analogues).
-
Sample Preparation: Dissolve a precisely weighed amount of PMPA in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.
Data Presentation: HPLC Retention Times
The following table summarizes the relative retention times (RRT) of potential impurities observed during PMPA analysis.[5]
| Compound | Relative Retention Time (RRT) |
| PMPA | 1.00 |
| Impurity 1 | 0.38 |
| Impurity 2 | 0.64 |
| Impurity 3 | 1.2 |
| Impurity 4 | 1.4 |
| Impurity 5 | 1.49 |
| Impurity 6 | 1.51 |
| Impurity 7 | 1.6 |
| Impurity 8 | 1.8 |
| Impurity 9 | 1.9 |
Workflow for HPLC Analysis of PMPA
Caption: Workflow for PMPA purity analysis using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of PMPA and the identification of its impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated water (D₂O).[7]
-
Sample Preparation: Dissolve the PMPA sample in D₂O.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
Data Presentation: ¹H NMR Chemical Shifts for a PMPA-related Impurity
The following table presents the characteristic ¹H NMR data for a PMPA-related impurity.[7]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 2H | Adenine H-2 |
| 4.15-4.30 | m | 4H | CH₂OP |
| 1.25 | d, J=6.8 Hz | 6H | CH(CH₃)₂ |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is employed to determine the molecular weight and elemental composition of PMPA, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: An ESI-MS system, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is common for this type of compound.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Data Presentation: Mass Spectrometry Data for a PMPA-related Impurity
| Technique | m/z | Molecular Formula |
| ESI-MS | 556.4 [M+H]⁺ | C₁₈H₂₆N₁₀O₇P₂ |
| HRMS (exact mass) | 556.14611720 | C₁₈H₂₆N₁₀O₇P₂ |
Logical Relationship of Analytical Techniques for PMPA Characterization
Caption: Interrelation of analytical techniques for PMPA characterization.
Biological Activity Assays
The biological activity of PMPA is a critical attribute. While direct antiviral assays against HIV or HBV reverse transcriptase are the definitive measure of its function, related assays for enzymes involved in similar biological pathways can also be informative. The following protocols describe general enzymatic assays that can be adapted to assess the inhibitory activity of compounds like PMPA.
Plasminogen Activation Assay
This assay spectrophotometrically measures the activation of plasminogen to plasmin, a process that can be inhibited by certain compounds.[8]
Experimental Protocol
-
Reagents:
-
Plasminogen (0.24 µM)
-
Plasmin-specific chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA.2HCl) (1.3 µM)
-
Tissue Plasminogen Activator (tPA) (0.5 µg/mL)
-
PMPA (or other test inhibitor) at various concentrations
-
50 mM PBS containing 150 mM NaCl and 0.01% Tween 80, pH 7.3
-
-
Procedure:
-
Combine plasminogen, S-2251, and the test inhibitor in the PBS buffer.
-
Initiate the reaction by adding tPA.
-
Monitor the rate of plasmin production by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) due to the cleavage of the chromogenic substrate.
-
Calculate the inhibitory activity of PMPA by comparing the reaction rate in the presence and absence of the compound.
-
Fibrin Clot Lysis Assay
This assay evaluates the fibrinolytic activity, which can be modulated by inhibitors of the plasminogen activation system.[8]
Experimental Protocol
-
Materials:
-
Fibrin-containing agarose plates
-
Thrombin
-
Fibrinogen
-
Tris buffer (pH 7.3)
-
tPA
-
PMPA (or other test inhibitor)
-
-
Procedure:
-
Prepare fibrin-agarose gel plates by mixing dissolved agarose with fibrinogen and thrombin.
-
Create wells in the solidified gel.
-
Add a mixture of tPA and the test inhibitor (PMPA) at various concentrations to the wells.
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the clear zone of fibrin lysis around each well.
-
Determine the inhibitory effect of PMPA by comparing the size of the lysis zone to a control without the inhibitor.
-
Signaling Pathway for Fibrinolysis and Potential Inhibition
Caption: Simplified pathway of fibrinolysis and potential inhibition point.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. US5733788A - PMPA preparation - Google Patents [patents.google.com]
- 7. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 8. Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose - PMC [pmc.ncbi.nlm.nih.gov]
T-1-Pmpa for inducing apoptosis in cancer cells
An extensive search for "T-1-Pmpa" and its role in inducing apoptosis in cancer cells did not yield any specific information about a compound with this designation. The scientific literature and publicly available databases do not appear to contain data related to a molecule named this compound in the context of cancer research or apoptosis.
This suggests that "this compound" may be a non-standardized abbreviation, a very new or proprietary compound not yet described in public literature, or a possible typographical error.
Without specific information on the chemical structure, mechanism of action, and biological effects of this compound, it is not possible to provide the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, are entirely dependent on the availability of experimental data for this specific compound.
Recommendation:
To proceed with your request, please verify the exact name and any known identifiers (such as CAS number, IUPAC name, or publication references) for the compound of interest. With more specific information, it may be possible to retrieve the necessary data to create the requested scientific documentation.
Troubleshooting & Optimization
T-1-Pmpa low solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility issues with T-1-Pmpa, also known as 2-PMPA (2-(phosphonomethyl)pentanedioic acid), in DMSO.
Troubleshooting Guide
Low solubility of this compound in DMSO can be a significant hurdle in experimental setups. This guide provides a systematic approach to addressing this issue.
Immediate Troubleshooting Steps
If you are encountering precipitation or incomplete dissolution of this compound in DMSO, follow these steps:
-
Verify Compound Identity and Purity: Ensure the compound is this compound and check the purity specifications from the supplier. Impurities can sometimes affect solubility.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds. Use fresh, high-purity, anhydrous DMSO (<0.05% water).
-
Gentle Warming: Gently warm the solution to 30-40°C. Some suppliers suggest that warming can aid in the dissolution of 2-PMPA in DMSO. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise guide to resolving this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound (2-PMPA) soluble in DMSO? There seems to be conflicting information.
A1: There is conflicting data regarding the solubility of this compound in DMSO. Some sources, particularly for the tetrasodium salt form, state that it is insoluble.[1] However, other suppliers indicate a solubility of up to 20 mg/mL, sometimes with the recommendation of warming the solution.[2][3] This discrepancy may be due to differences in the salt form of the compound, its purity, and the water content of the DMSO used. It is crucial to start with the assumption of low solubility and employ techniques to enhance dissolution.
Q2: What is the recommended concentration of DMSO in my final cell culture medium?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] Some cell lines can tolerate up to 1%, but it is essential to run a vehicle control (medium with the same percentage of DMSO) to ensure that the solvent is not affecting the experimental results.[5]
Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it in my aqueous assay buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. The DMSO acts as a good initial solvent, but when the solution is diluted with an aqueous buffer, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation. To address this, you can try:
-
Stepwise Dilution: Dilute the DMSO stock solution gradually into the aqueous buffer while vortexing to avoid localized high concentrations.
-
Using Co-solvents: Prepare the final solution in a co-solvent system, such as a mixture of DMSO and ethanol, before adding it to the aqueous buffer.
-
Lowering the Final Concentration: If possible, reduce the final concentration of this compound in your assay to a level that remains soluble in the final DMSO/aqueous buffer mixture.
Q4: What are some alternative solvents to DMSO for this compound?
A4: If this compound remains insoluble in DMSO, you could consider the following alternatives, keeping in mind that their compatibility with your specific assay must be validated:
-
Water or Buffers: this compound (2-PMPA) has good solubility in water and PBS (pH 7.2).[1][2][5] Adjusting the pH of the aqueous solution might further enhance solubility.
-
Dimethylformamide (DMF): DMF is another polar aprotic solvent that can sometimes dissolve compounds that are insoluble in DMSO. However, DMF can be more toxic to cells than DMSO.[6]
-
Ethanol: Ethanol can be used as a co-solvent with water or DMSO.
Q5: Can I heat my this compound solution to get it to dissolve?
A5: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of some compounds, and it has been suggested for 2-PMPA in DMSO.[2] However, it is important to be cautious as excessive heat can lead to the degradation of the compound. The thermal stability of this compound should be considered, and prolonged heating should be avoided.
Q6: What is the mechanism of action of this compound?
A6: this compound (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated α-linked acidic dipeptidase (NAALADase).[7][8] GCPII is an enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to increased levels of NAAG and decreased levels of glutamate in the extracellular space.[9] This mechanism is of interest in research related to neuroprotection and various neurological disorders.[7]
Diagram: this compound (2-PMPA) Mechanism of Action
Caption: this compound inhibits GCPII, preventing NAAG breakdown.
Data Presentation
Table 1: Solubility of this compound (2-PMPA) in Various Solvents
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | Insoluble | For PMPA tetrasodium salt. | [1] |
| ≥15 mg/mL | [2] | ||
| ≥20 mg/mL | Warming may be required. | [2][3] | |
| Water | 20 mg/mL (clear solution) | [2][3] | |
| 28 mg/mL | Sonication is recommended. | [5] | |
| PBS (pH 7.2) | 10 mg/mL | [1] | |
| Ethanol | Insoluble | For PMPA tetrasodium salt. | [1] |
Note: The conflicting data for DMSO solubility may be due to variations in the salt form, purity, and hydration state of the compound, as well as the water content of the DMSO.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a this compound stock solution, taking into account its solubility challenges.
Materials:
-
This compound (2-PMPA) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Water bath or heat block set to 37°C
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of anhydrous DMSO to the powder to create a slurry.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
If solubility is still an issue, place the tube in a 37°C water bath or heat block for 10-15 minutes, with intermittent vortexing.
-
-
Bringing to Final Concentration: Once the compound is dissolved, add the remaining volume of anhydrous DMSO to reach the desired stock concentration (e.g., 10 mM or 20 mM). Vortex thoroughly.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Diagram: General Experimental Workflow for Cell-Based Assays with Poorly Soluble Compounds
Caption: A typical workflow for testing compounds in cell assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 3. Chronic GCPII (glutamate‐carboxypeptidase‐II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting T-1-Pmpa synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of T-1-Pmpa (Tenofovir).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Presence of a significant regioisomeric impurity.
-
Question: My post-synthesis analysis shows a significant impurity with a similar mass to this compound, which I suspect is a regioisomer. How can I confirm this and minimize its formation?
-
Answer: The primary regioisomeric impurity in this synthesis is often the N7-alkylated adenine product, formed alongside the desired N9-alkylated product.[1]
Confirmation:
-
HPLC Analysis: This impurity will likely have a different retention time than this compound.
-
NMR Spectroscopy: 2D NMR techniques (like HMBC and NOESY) can definitively establish the connectivity of the alkyl chain to the adenine ring.
Minimization Strategies:
-
Issue 2: Identification of unknown impurities in the final product.
-
Question: My HPLC and LC-MS analyses show several unknown peaks in my final this compound product. What are the likely identities of these impurities?
-
Answer: Besides the N7-regioisomer, other common process-related impurities and degradation products can be present. These may include:
-
Propenyl adenine: This can form as a byproduct during the synthesis.[2]
-
Hydroxypropyl adenine: An intermediate or a side-product from the reaction of adenine with the chiral starting material.[2]
-
PMPA adduct: A bis-adduct where PMPA is further alkylated at a nitrogen position.[2]
-
Starting Materials: Unreacted adenine or other starting materials may be present.
Troubleshooting Workflow:
Caption: Workflow for Impurity Identification.
-
Issue 3: Low overall yield of this compound.
-
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors throughout the synthetic process.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using HPLC to ensure it has gone to completion.[1] |
| Side reactions | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts like the N7-isomer. |
| Suboptimal base | The choice of base can significantly impact the reaction. While magnesium tert-butoxide is effective, it can be problematic. Sodium tert-butoxide is a viable alternative.[1][3] |
| Loss during work-up and purification | Carefully control the pH during precipitation of the product. A pH of 2.8-3.0 is recommended.[1] Optimize recrystallization solvent systems and volumes to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during this compound synthesis?
A1: Key parameters include:
-
Temperature: The initial reaction is typically conducted at a low temperature (2-5 °C) and then allowed to warm.[1]
-
pH: The pH for precipitation of the final product is crucial for yield and purity, with a target of 2.8-3.0.[1]
-
Reagent Stoichiometry: The molar ratios of the reactants and the base should be carefully controlled to drive the reaction to completion and minimize side products.
Q2: What analytical methods are recommended for in-process control and final product analysis?
A2: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, identifying impurities, and determining the purity of the final product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of impurities by providing mass information.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities.[5]
Q3: How can I effectively remove identified impurities from my this compound product?
A3: The primary method for purification is recrystallization. An optimized procedure involves dissolving the crude product in water and adjusting the pH to precipitate the purified this compound, followed by washing with cold water and acetone.[1] For persistent impurities, preparative chromatography may be necessary.
Experimental Protocols
1. Synthesis of this compound (Illustrative)
This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.
Caption: this compound Synthesis Workflow.
Methodology:
-
A reaction vessel is charged with anhydrous DMF and cooled to 2-5 °C under a nitrogen atmosphere.[1]
-
Sodium tert-butoxide is added to the stirred DMF solution.[1]
-
(R)-9-(2-hydroxypropyl)adenine (HPA) is added portion-wise to the solution.[1]
-
The mixture is stirred for approximately 30 minutes at 5 °C.[1]
-
Solid tosylated diethyl (hydroxymethyl)phosphonate is added, and the reaction is monitored by HPLC.
-
Upon completion, the reaction is worked up. The residue is dissolved in water, and the pH is adjusted to 2.8-3.0 with concentrated hydrochloric acid to precipitate the product.[1]
-
The precipitate is filtered, washed with cold water and acetone, and dried under vacuum to yield this compound.[1]
2. HPLC Method for Impurity Profiling
This is an example method and may require optimization for specific instruments and impurity profiles.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (or equivalent C18 column) |
| Mobile Phase A | Ammonium acetate buffer (pH 6.0) with 1% ACN:THF (30:70) |
| Mobile Phase B | Ammonium acetate buffer (pH 6.0) with 50% ACN:THF (30:70) |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 260 nm |
(Based on a method for a related compound, Tenofovir Alafenamide Fumarate)
References
Technical Support Center: Managing Off-Target Effects of 2-PMPA in Cancer Cell Research
Disclaimer: Initial searches for "T-1-Pmpa" did not yield information on a compound with that specific designation. This technical support guide has been developed based on the assumption that the query pertains to 2-(phosphonomethyl)pentanedioic acid (2-PMPA) , a well-researched compound used in the context of cancer therapy, particularly for mitigating off-target effects of treatments targeting the Prostate-Specific Membrane Antigen (PSMA).
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions that may arise during experiments involving 2-PMPA.
Frequently Asked Questions (FAQs)
Q1: What is 2-PMPA and what is its primary application in cancer research?
A1: 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that is also known as the Prostate-Specific Membrane Antigen (PSMA).[1] In the context of cancer research, particularly prostate cancer, 2-PMPA is primarily used as a co-treatment to reduce the off-target accumulation of PSMA-targeted radioligands in healthy tissues that also express PSMA, such as the kidneys and salivary glands.[2][3] This application is crucial for minimizing toxicity during PSMA-targeted radionuclide therapy.
Q2: What is the mechanism of action of 2-PMPA?
A2: 2-PMPA functions as a competitive inhibitor of PSMA.[4] Its structure mimics the natural substrate of PSMA, allowing it to bind with high affinity to the enzyme's active site.[1] By occupying the active site, 2-PMPA prevents the binding of PSMA-targeted therapeutic or imaging agents, thereby reducing their concentration in non-cancerous tissues expressing PSMA.
Q3: Is 2-PMPA itself a cancer therapeutic?
A3: While some preliminary data suggest that selective PSMA inhibitors like 2-PMPA may have inherent anti-cancer potential, its primary and well-established role in current cancer research is as a protective agent to mitigate the side effects of other therapies.[2] Its main use is to improve the safety profile of PSMA-targeted radionuclide therapies.
Q4: What are the known "off-target" tissues for PSMA-targeted therapies that 2-PMPA helps to protect?
A4: Besides prostate cancer cells, PSMA is also expressed in several healthy tissues. The most significant of these in the context of radionuclide therapy are the kidneys and salivary glands, where high levels of PSMA expression can lead to dose-limiting toxicity.[2][3] 2-PMPA is used to block the uptake of PSMA-targeted agents in these tissues.
Troubleshooting Guides
Problem 1: I am observing reduced tumor uptake of my PSMA-targeted radioligand after administering 2-PMPA.
-
Possible Cause: The dose of 2-PMPA administered may be too high, or the timing of administration may not be optimal. While 2-PMPA is intended to primarily block uptake in the kidneys, at higher doses, it can also compete with the radioligand for binding to PSMA on tumor cells.[2]
-
Solution:
-
Dose Titration: Perform a dose-response study to determine the optimal concentration of 2-PMPA that provides adequate kidney protection with minimal impact on tumor uptake. Studies have shown that doses in the range of 0.2-1 mg/kg can be effective in mice.[2]
-
Optimize Timing: The timing of 2-PMPA administration relative to the radioligand is critical. Co-injection or pre-injection shortly before the radioligand is often effective.[5] However, the optimal timing may vary depending on the specific radioligand used. A time-course experiment is recommended.
-
Problem 2: I am not seeing a significant reduction in kidney uptake of my PSMA-targeted radioligand despite using 2-PMPA.
-
Possible Cause: The dose of 2-PMPA may be too low, or the radioligand may have a very high affinity for PSMA that is difficult to compete with.
-
Solution:
-
Increase 2-PMPA Dose: Gradually increase the dose of 2-PMPA in your experimental model. Be sure to monitor for any potential toxicity of 2-PMPA itself, although it is generally well-tolerated in animal studies.[2]
-
Characterize Your Radioligand: Ensure that the binding affinity (IC50 or Ki) of your radioligand for PSMA is well-characterized. If the affinity is exceptionally high, higher concentrations of 2-PMPA may be required for effective competition.
-
Problem 3: My experimental animals are showing unexpected toxicity after 2-PMPA administration.
-
Possible Cause: While 2-PMPA is generally considered to have low toxicity, high doses or chronic administration may lead to unforeseen effects. A related thiol-based PSMA inhibitor, 2-MPPA, was reported to have animal toxicity, suggesting that class-related toxicities could be a remote possibility.[6]
-
Solution:
-
Review Dosage and Formulation: Double-check your dose calculations and the formulation of your 2-PMPA solution. Ensure the vehicle used for administration is non-toxic.
-
Conduct a Toxicity Study: If you are using a novel administration regimen, it is advisable to conduct a preliminary toxicity study in a small cohort of animals to establish a maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. If toxicity is observed, reduce the dose or discontinue administration.
-
Data Presentation
Table 1: Dose-Dependent Effect of 2-PMPA on the Biodistribution of ¹²⁵I-MIP1095 in LNCaP Xenograft-Bearing Mice
| 2-PMPA Dose (mg/kg) | Residual Kidney Uptake (%) | Residual Tumor Uptake (%) |
| 0.2 | Subtotally Displaced | 98% |
| 1.0 | Near-Totally Displaced | 93% |
| 10 | Near-Totally Displaced | 77% |
| 50 | Near-Totally Displaced | 75% |
Data adapted from a study evaluating the effect of 2-PMPA on the biodistribution of a PSMA-targeted radioligand.[2]
Experimental Protocols
Protocol: In Vivo Evaluation of 2-PMPA for Nephroprotection in a Prostate Cancer Xenograft Model
-
Animal Model: Utilize male immunodeficient mice (e.g., BALB/c nude or NSG) bearing subcutaneous xenografts of a PSMA-positive human prostate cancer cell line (e.g., LNCaP or 22Rv1). Tumors should be allowed to reach a suitable size (e.g., 100-200 mm³) before the study begins.
-
2-PMPA Preparation: Dissolve 2-PMPA in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). The concentration should be calculated to allow for the desired dose to be administered in a reasonable volume (e.g., 100-200 µL).
-
Experimental Groups:
-
Group 1: Control (vehicle + PSMA-targeted radioligand)
-
Group 2: Low-dose 2-PMPA (e.g., 0.2 mg/kg) + PSMA-targeted radioligand
-
Group 3: High-dose 2-PMPA (e.g., 1.0 mg/kg) + PSMA-targeted radioligand
-
-
Administration: Administer the vehicle or the specified dose of 2-PMPA via a suitable route (e.g., intravenous or intraperitoneal injection). The PSMA-targeted radioligand is typically injected intravenously shortly after the 2-PMPA administration (co-injection or with a short pre-injection interval).
-
Biodistribution Study: At a predetermined time point after radioligand injection (e.g., 1, 4, or 24 hours), euthanize the animals.
-
Tissue Harvesting and Analysis:
-
Collect blood and harvest relevant tissues, including the tumor, kidneys, salivary glands, liver, spleen, and muscle.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
-
Data Analysis: Compare the %ID/g in the tumors and kidneys between the control and 2-PMPA-treated groups to determine the extent of nephroprotection and the effect on tumor uptake.
Mandatory Visualizations
Caption: Mechanism of 2-PMPA in PSMA-targeted therapy.
Caption: Troubleshooting workflow for 2-PMPA experiments.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-1-Pmpa (2-PMPA) Stability
Welcome to the technical support center for T-1-Pmpa, also commonly known as 2-PMPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of 2-PMPA in solution for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-PMPA and what is its mechanism of action?
2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a membrane-bound enzyme.[1] The primary role of GCPII is to hydrolyze the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2][3][4]
By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG. The resulting increase in NAAG levels allows it to act on presynaptic metabotropic glutamate receptors (mGluR3), which in turn inhibits further release of glutamate.[1][2][3] This dual action—reducing the production of glutamate from NAAG and increasing NAAG's inhibitory effect on glutamate release—makes 2-PMPA a valuable tool for studying neurological conditions associated with excessive glutamate.[1][3][4]
Q2: Why is the stability of 2-PMPA in solution a concern?
2-PMPA is a highly polar molecule, containing one phosphonate and two carboxylate functional groups.[5] This polarity makes it highly soluble in aqueous solutions but can also make it susceptible to degradation under suboptimal conditions. Factors such as pH, temperature, and the presence of certain ions can influence its stability, potentially leading to a loss of activity and affecting experimental reproducibility.[6][7]
Q3: What are the common signs of 2-PMPA degradation?
-
Loss of Potency: A noticeable decrease in the inhibitory effect on GCPII activity in your assays.
-
Inconsistent Data: High variability in results between experiments or even within the same experiment.
-
Visual Changes: The appearance of precipitates, haziness, or color changes in the stock solution over time.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q4: What are the primary factors affecting 2-PMPA stability in solution?
While specific degradation pathways for 2-PMPA are not extensively detailed, general principles of pharmaceutical stability suggest the following factors are critical:
-
pH: Most drugs exhibit optimal stability within a specific pH range, typically between 4 and 8.[6] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation.[6]
-
Buffering Species: The components of the buffer itself can sometimes interact with the compound and affect its stability.[6]
-
Ionic Strength: The concentration of ions in the solution can influence reaction rates between charged species.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to pH shifts and concentration gradients, potentially causing aggregation or degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 2-PMPA.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | 1. Degraded 2-PMPA Stock Solution: The solution may have been stored improperly or for too long. 2. Improper Solution Preparation: Incorrect pH, buffer, or final concentration. 3. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation of the main stock. | 1. Prepare a fresh stock solution from solid 2-PMPA. 2. Follow the detailed protocol for solution preparation, ensuring the final pH is within the optimal range (see Table 1). 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Visible precipitation or changes in the solution's appearance. | 1. Poor Solubility: The concentration may be too high for the chosen solvent or buffer. 2. pH Shift: The pH of the solution may have shifted outside the optimal solubility range. 3. Contamination: Bacterial or fungal growth in a non-sterile solution. | 1. Try dissolving 2-PMPA in a small amount of dilute NaOH or buffer before diluting to the final volume. Do not exceed the recommended concentration. 2. Re-measure and adjust the pH of the solution. 3. Prepare solutions using sterile technique and filter-sterilize through a 0.22 µm filter before storage. |
| Loss of inhibitory activity over time. | 1. Chemical Degradation: The molecule is breaking down due to suboptimal storage conditions (e.g., wrong pH, high temperature). 2. Adsorption: The compound may be adsorbing to the surface of the storage container. | 1. Confirm storage conditions against the recommendations in Table 2. Perform a stability study using HPLC to quantify the active compound. 2. Use low-protein-binding polypropylene tubes for storage. |
Data Summary
Table 1: General Guidance on pH for 2-PMPA Aqueous Solutions
| pH Range | Expected Stability | Recommendations |
| < 4.0 | Poor | Avoid. Potential for acid-catalyzed degradation. |
| 4.0 - 8.0 | Good to Optimal | Recommended range for preparation and storage. [6] Use a suitable buffer (e.g., PBS, HEPES) to maintain pH. |
| > 8.0 | Fair to Poor | Use with caution. Potential for base-catalyzed degradation. |
Table 2: Recommended Storage Conditions for 2-PMPA Solutions
| Storage Type | Temperature | Duration | Notes |
| Short-Term | 2-8°C | Up to 1 week | Protect from light. Ensure solution is sterile. |
| Long-Term | -20°C | Up to 3 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Ultra-Long-Term | -80°C | > 3 months | Recommended for archival stocks. Aliquot into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM 2-PMPA Stock Solution
This protocol provides a method for preparing a stable aqueous stock solution of 2-PMPA.
Materials:
-
2-PMPA (solid powder)
-
High-purity, sterile water
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
1 M NaOH and 1 M HCl (for pH adjustment)
-
Sterile, low-protein-binding polypropylene tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Calculate the mass of solid 2-PMPA required to make the desired volume of a 10 mM stock solution (Molecular Weight of 2-PMPA should be obtained from the supplier).
-
Weighing: Carefully weigh the calculated amount of 2-PMPA powder in a sterile conical tube.
-
Dissolution: Add approximately 80% of the final desired volume of 1X PBS to the tube. Vortex or sonicate briefly to dissolve the powder. The compound's acidic nature may require slight pH adjustment to fully dissolve.
-
pH Adjustment: Place a calibrated pH probe into the solution. Slowly add drops of 1 M NaOH to raise the pH until the powder is fully dissolved. Carefully adjust the final pH to be within the 7.2 - 7.6 range using 1 M NaOH or 1 M HCl.
-
Final Volume: Add 1X PBS to reach the final calculated volume (q.s.). Mix thoroughly.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, sterile low-protein-binding tubes.
-
Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store immediately at -20°C for regular use or -80°C for long-term storage.
Protocol 2: Outline for Assessing 2-PMPA Stability via HPLC
This protocol outlines a general method to quantify 2-PMPA and identify potential degradation products. Specific parameters must be optimized for your system.
Objective: To determine the concentration of 2-PMPA in a solution over time and under different storage conditions.
Methodology:
-
Sample Preparation:
-
Establish a baseline (T=0) by immediately diluting a sample of the freshly prepared stock solution to a suitable concentration (e.g., 100 µM) in the mobile phase.
-
Store the remaining stock solution and aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), thaw an aliquot (if frozen) and prepare a sample in the same manner as the T=0 sample.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector at a wavelength determined by a UV scan of 2-PMPA.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of freshly prepared 2-PMPA.
-
For each time point, integrate the peak area corresponding to 2-PMPA.
-
Calculate the concentration of 2-PMPA at each time point using the standard curve.
-
Plot the percentage of remaining 2-PMPA against time for each storage condition. A stable solution will show minimal loss (<5-10%) over the tested period.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Variability and Reproducibility
A Note on Terminology: The term "T-1-Pmpa" does not correspond to a standardly recognized molecule in scientific literature. Our database suggests that this may be a typographical error for one of two common research compounds: tPA (tissue Plasminogen Activator) or 2-PMPA (2-(phosphonomethyl)pentanedioic acid). To provide comprehensive support, this guide addresses experimental variability and reproducibility for both molecules.
Section 1: tPA (tissue Plasminogen Activator)
This section provides troubleshooting guidance and frequently asked questions for researchers working with tissue Plasminogen Activator (tPA), a key enzyme in the fibrinolytic system.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability and activity of tPA in vitro?
A1: The stability and activity of tPA are highly sensitive to several factors. Key parameters to control include pH, temperature, and storage conditions. For instance, the optimal recovery of tPA activity is observed at a pH of 6.8 ± 0.2.[1] At the typical pH of thawed plasma (7.6-8.2), tPA activity is lower and exhibits significant variability.[1] Temperature is also crucial; one study found that a pig heart extract of tPA lost no activity when stored for 30 days at 37°C, while melanoma cell-derived tPA showed varying degrees of activity loss under the same conditions.[2]
Q2: How does plasma handling and storage impact tPA activity measurements?
A2: Improper handling and storage of plasma samples can lead to significant variability in tPA activity assays. The pH of thawed plasma is a direct determinant of in vitro tPA activity, more so than the freezing procedure or storage temperature itself.[1] It is recommended that thawed plasma be tested at a pH that ensures maximal recovery of tPA activity for the specific assay method being used.[1]
Q3: Can components of the experimental buffer interfere with tPA activity?
A3: Yes, buffer composition can influence tPA activity. It is essential to use buffers that are validated for tPA assays and to ensure that the final pH of the reaction mixture is within the optimal range for tPA activity. Additives and contaminants in the buffer can also potentially inhibit or enhance enzyme activity, leading to inconsistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tPA activity between assays | Inconsistent pH of thawed plasma samples. | Standardize the pH of all plasma samples to the optimal range for your assay (e.g., 6.8 ± 0.2) before performing the activity measurement.[1] |
| Degradation of tPA during storage. | Aliquot tPA preparations and store them at -20°C or lower. Avoid repeated freeze-thaw cycles. For lyophilized tPA, ensure it is stored under appropriate conditions as recommended by the manufacturer.[2] | |
| Low or no detectable tPA activity | Suboptimal assay pH. | Verify and adjust the pH of your assay buffer to the optimal range for tPA activity. |
| Inactive tPA enzyme. | Use a new, validated batch of tPA. Confirm the activity of the new batch with a positive control. | |
| Presence of inhibitors (e.g., PAI-1). | If working with plasma, consider methods to remove or inhibit PAI-1, or use an assay specific for tPA activity that is not affected by PAI-1. | |
| Inconsistent results within the same assay plate | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all reagents in each well. |
| Temperature gradients across the plate. | Incubate the assay plate in a temperature-controlled environment to ensure uniform temperature distribution. |
Experimental Protocols
Protocol 1: Solid-Phase Fibrin-tPA Activity Assay (Adapted from Hamon et al., 1990)
-
Plate Coating: Coat microtiter plate wells with a solution of human fibrinogen.
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking agent (e.g., bovine serum albumin).
-
Sample Preparation: Prepare plasma samples by adjusting the pH to the optimal range (e.g., 6.8-7.4) for the assay.[1] Dilute plasma samples as necessary to fall within the linear range of the assay.
-
Reaction Initiation: Add the prepared samples to the fibrin-coated wells, followed by the addition of a chromogenic substrate for plasmin.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate tPA activity based on the rate of change in absorbance, referencing a standard curve generated with known concentrations of tPA.
Diagrams
Caption: Workflow for a solid-phase fibrin-tPA activity assay.
Section 2: 2-PMPA (2-(phosphonomethyl)pentanedioic acid)
This section provides troubleshooting guidance and frequently asked questions for researchers working with 2-PMPA, a potent inhibitor of glutamate carboxypeptidase II (GCPII).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA is a potent and selective competitive inhibitor of glutamate carboxypeptidase II (GCPII), also known as NAALADase.[3] GCPII is an enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5] By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, which in turn leads to increased levels of NAAG.[3] Elevated NAAG can then act on presynaptic mGluR3 receptors to reduce the release of glutamate.[3][4]
Q2: Why is there often high variability in the in vivo effects of 2-PMPA?
A2: A major source of variability in vivo is the poor oral bioavailability and limited penetration of the blood-brain barrier by 2-PMPA due to its highly polar nature.[5][6] This can lead to inconsistent concentrations of the inhibitor at the target site in the central nervous system. Different administration routes, such as intranasal delivery, have been explored to improve CNS uptake and reduce variability.[7] Furthermore, the analgesic effects of 2-MPPA, a related compound, have shown a delayed onset, suggesting an indirect and long-lived mechanism of action which could contribute to variability in short-term studies.[4]
Q3: Are there prodrug strategies to improve the delivery and reproducibility of 2-PMPA?
A3: Yes, prodrug approaches are being developed to mask the polar groups of 2-PMPA and enhance its oral absorption and bioavailability.[6] These strategies aim to improve the delivery of 2-PMPA to its target tissues, which could lead to more consistent and reproducible experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo efficacy | Poor and inconsistent bioavailability of 2-PMPA. | Consider alternative administration routes like intranasal delivery to improve CNS uptake.[7] If using oral administration, ensure consistent dosing procedures and consider using a validated prodrug formulation if available.[6] |
| Indirect and delayed mechanism of action. | For chronic models, such as neuropathic pain, allow for a sufficient duration of daily dosing for the effects to become significant, as rapid effects may not be observed.[4] | |
| Low or no inhibition of GCPII activity in vitro | Incorrect concentration of 2-PMPA. | Verify the concentration of your 2-PMPA stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your assay. |
| Inactive 2-PMPA compound. | Use a fresh, validated batch of 2-PMPA. Store the compound under the manufacturer's recommended conditions to prevent degradation. | |
| Inconsistent results in cell-based assays | Variable cell health or density. | Standardize cell seeding density and ensure consistent cell health and passage number across experiments. |
| Inefficient uptake of 2-PMPA by cells. | Optimize incubation time and concentration of 2-PMPA. Consider using a vehicle that may enhance cellular uptake, but ensure the vehicle itself does not affect the assay. |
Experimental Protocols
Protocol 2: In Vitro GCPII Inhibition Assay
-
Enzyme Preparation: Obtain or prepare a source of GCPII enzyme (e.g., from tissue homogenates or recombinant expression).
-
Inhibitor Preparation: Prepare a stock solution of 2-PMPA and create a serial dilution to test a range of concentrations.
-
Reaction Mixture: In a microtiter plate, combine the GCPII enzyme, the substrate NAAG, and varying concentrations of 2-PMPA in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product (glutamate or NAA) formed. This can be done using various methods, such as fluorescent or colorimetric assays for glutamate.
-
Data Analysis: Plot the percentage of GCPII inhibition against the concentration of 2-PMPA to determine the IC₅₀ value.
Diagrams
Caption: Signaling pathway of 2-PMPA in inhibiting GCPII.
Caption: Troubleshooting logic for 2-PMPA experimental variability.
References
- 1. Factors affecting the stability of tPA and PAI-1 during storage and handling of human plasma for in vitro studies: implications in the determination of tPA and PAI-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of tissue plasminogen activator (t-PA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
Technical Support Center: Overcoming In Vitro Resistance to T-1-Pmpa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the investigational compound T-1-Pmpa.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common initial steps to investigate this?
A1: When observing increased resistance to this compound, the initial steps should focus on confirming the resistance phenotype and exploring potential mechanisms. A recommended starting point is to:
-
Confirm the IC50 Shift: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[1][2]
-
Assess Drug Efflux: Increased drug efflux is a common resistance mechanism.[3][4] Use fluorescent substrates of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to determine if your resistant cells are actively pumping out the compound.[5]
-
Cross-Resistance Profile: Test the resistant cell line against other known cytotoxic agents to determine if the resistance is specific to this compound or if it exhibits a multi-drug resistance (MDR) phenotype.[6][7]
Q2: How can I develop a this compound-resistant cell line for my studies?
A2: Developing a drug-resistant cell line is a crucial step for investigating resistance mechanisms.[1][2][8] The general procedure involves continuous or intermittent exposure of a parental cell line to gradually increasing concentrations of this compound over an extended period.[1][2] This process selects for cells that have acquired resistance.[8]
Q3: What are some potential molecular mechanisms of resistance to a novel compound like this compound?
A3: While specific mechanisms for this compound are under investigation, common mechanisms of drug resistance in cancer cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1).[3][7]
-
Alteration of the Drug Target: Mutations or changes in the expression level of the molecular target of this compound.[9][10]
-
Activation of Bypass Signaling Pathways: Activation of alternative survival pathways that compensate for the inhibitory effect of this compound.[9][11]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the drug.[10]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[3][10]
Q4: Are there any strategies to overcome this compound resistance in my in vitro models?
A4: Yes, several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents can have synergistic effects.[12][13] This could include inhibitors of efflux pumps, agents that target bypass pathways, or other cytotoxic drugs.[14][15]
-
Modulation of the Target: If the resistance is due to target alteration, strategies to re-sensitize the target could be investigated.
-
Targeting Downstream Effectors: Identify and target key downstream molecules in the signaling pathway that this compound affects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using cells from a consistent passage number. Perform cell line authentication. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store aliquots at the recommended temperature and protect from light if necessary. |
| Assay Variability | Standardize cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every assay. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular responses to drugs. |
Problem 2: My newly developed this compound resistant cell line grows much slower than the parental line.
| Possible Cause | Troubleshooting Step |
| Fitness Cost of Resistance | This is a common phenomenon. The molecular changes that confer resistance may also impact cell proliferation.[16] |
| Off-target Effects of Selection | The prolonged drug exposure during the selection process may have selected for clones with altered growth characteristics. |
| Characterize Growth Rate | Perform a growth curve analysis to quantify the difference in doubling time between the parental and resistant lines. This will be an important characteristic of your new model. |
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line (PCC) | 0.5 ± 0.08 | 1 |
| This compound Resistant Line 1 (TRL-1) | 12.8 ± 1.5 | 25.6 |
| This compound Resistant Line 2 (TRL-2) | 25.2 ± 2.1 | 50.4 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells (TRL-1)
| Treatment | This compound IC50 (µM) | Combination Index (CI)* |
| This compound alone | 12.8 ± 1.5 | - |
| This compound + Efflux Pump Inhibitor (EPI) | 1.2 ± 0.2 | < 1 (Synergistic) |
| This compound + Pathway Inhibitor X (PIX) | 4.5 ± 0.6 | < 1 (Synergistic) |
| This compound + Chemotherapeutic Agent Y (CAY) | 9.7 ± 1.1 | ~ 1 (Additive) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[1]
-
Repeat and Monitor: Repeat the dose escalation step multiple times.[1] Monitor the cell morphology and growth rate. At each stage, a portion of the cells can be cryopreserved.
-
Confirmation of Resistance: After several months, the cells should be able to proliferate in a significantly higher concentration of this compound. At this point, perform a dose-response assay to determine the new IC50 and calculate the fold resistance.[2]
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed both parental and this compound resistant cells in a 96-well plate and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a substrate for P-glycoprotein) for 30-60 minutes.
-
Efflux Period: Wash the cells and incubate them in fresh, dye-free media. For a control, include a known P-glycoprotein inhibitor (e.g., Verapamil) during this period.[4]
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence retention in the parental versus resistant cells. Lower fluorescence in the resistant cells suggests increased efflux.
Mandatory Visualizations
Caption: Workflow for developing a this compound resistant cell line.
Caption: Hypothetical signaling pathway and resistance mechanisms.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming multi-drug resistance using an intracellular anti-MDR1 sFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid development of resistance to antifolates in vitro: possible clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of multidrug resistance in a primitive neuroectodermal tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro selection and characterization of HIV-1 with reduced susceptibility to PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with T cell engager and PD-L1 blockade enhances the antitumor potency of T cells as predicted by a QSP model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
PMPA Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity assays involving the compound 2-(phosphonomethyl)pentanedioic acid (PMPA). PMPA is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] Understanding its mechanism is crucial for interpreting assay results.
Frequently Asked Questions (FAQs)
Q1: What is PMPA and what is its known mechanism of action?
A1: PMPA is a selective inhibitor of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2][4][5] By inhibiting GCPII, PMPA prevents the breakdown of NAAG, leading to increased levels of NAAG and decreased levels of glutamate in the extracellular space.[2][5] This can have neuroprotective effects by reducing glutamate-mediated excitotoxicity.[2][3]
Q2: Why am I not observing any cytotoxicity with PMPA?
A2: PMPA's primary mechanism is the inhibition of GCPII, which is often associated with neuroprotection rather than direct cytotoxicity.[2][3] The absence of cytotoxicity could be due to several factors:
-
Cell Line Choice: The selected cell line may not express GCPII, or its survival may not be dependent on the pathway modulated by PMPA. The response to a cytotoxic agent can be significantly influenced by the genetic profile and signaling pathways of the cell line used.[6]
-
Compound Concentration: The concentrations of PMPA used may be too low to induce a cytotoxic effect.
-
Incubation Time: The duration of exposure to PMPA may be insufficient to cause cell death.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Some assays are better at detecting late-stage cytotoxicity.[6]
Q3: I am seeing high variability between replicate wells. What could be the cause?
A3: High variability in absorbance or fluorescence readings between replicate wells can stem from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability. Ensure a homogenous cell suspension and careful pipetting.
-
Pipetting Errors: Inaccurate pipetting of the compound, media, or assay reagents can lead to significant differences.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can alter concentrations and affect cell growth.[6][7] To mitigate this, consider not using the outer wells of the assay plate.[7]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[8] These can be removed with a sterile needle.[8]
-
Cell Clumping: Ensure cells are in a single-cell suspension before plating.
Q4: My negative control (untreated cells) shows high levels of cell death. What should I do?
A4: High background cell death in the negative control compromises the validity of the assay.[9] Potential causes include:
-
Suboptimal Cell Health: The cells may be unhealthy before the start of the experiment. Ensure you are using cells from a consistent passage number and that they are not overgrown.
-
Improper Handling: Over-trypsinization or harsh pipetting can damage cells.
-
Contamination: Microbial contamination can lead to widespread cell death.[10] Regularly check for signs of contamination.
-
Media Issues: Degradation of media components or issues with supplements can impact cell viability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Insufficient cell number. | Optimize cell seeding density. |
| Assay reagent is not working correctly. | Check the expiration date and storage conditions of the assay kit. Run a positive control to validate reagent activity. | |
| Incorrect wavelength settings on the plate reader. | Verify the excitation and emission wavelengths recommended for the specific assay.[7] | |
| High Background Signal in Medium-Only Wells | Media components are interfering with the assay. | Phenol red in the medium can quench fluorescence; consider using phenol red-free medium.[7] Test individual media components for interference.[8] |
| Contamination of the medium. | Use fresh, sterile medium. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and optimal passage range.[10] |
| Different lots of reagents (e.g., FBS, assay kits). | Test new lots of reagents before use in critical experiments. | |
| Variations in incubation times or conditions. | Ensure consistent incubation times and maintain a stable environment (temperature, CO2, humidity). | |
| Unexpected Cytotoxic Effect of PMPA | High concentrations of the solvent (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the chosen cell line. |
| PMPA degradation or contamination. | Use freshly prepared PMPA solutions. |
Experimental Protocols
General Protocol for a Cytotoxicity Assay (e.g., MTT or similar colorimetric/fluorometric assays)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of PMPA in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of PMPA.
-
Include wells for negative control (medium with vehicle, e.g., DMSO) and positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
Detection:
-
Add the assay reagent (e.g., MTT, resazurin, or a reagent to measure LDH or AK release) to each well according to the manufacturer's instructions.[11]
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
If necessary, add a solubilization solution.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[8]
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Calculate the percentage of cell viability for each concentration of PMPA relative to the negative control.
-
Data Presentation
| Parameter | Typical Range/Value | Considerations |
| Cell Seeding Density | 1,000 - 20,000 cells/well | Cell line dependent; should allow for logarithmic growth during the assay. |
| PMPA Concentration | Varies (nM to mM range) | A wide range of concentrations should be tested to determine the IC50. |
| Incubation Time | 24 - 72 hours | Dependent on the cell doubling time and the expected mechanism of action. |
| Solvent (DMSO) Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
Visualizations
PMPA Mechanism of Action
Caption: PMPA inhibits GCPII, increasing NAAG levels and reducing glutamate.
General Cytotoxicity Assay Workflow
Caption: Workflow for a typical in vitro cytotoxicity assay.
References
- 1. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 5. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. platypustech.com [platypustech.com]
- 11. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining T-1-Pmpa Dosage for In Vivo Studies
Disclaimer: The term "T-1-Pmpa" does not correspond to a clearly defined chemical entity in the public scientific literature. Based on the context of in vivo studies related to "PMPA," this technical support center will focus on 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) , a potent glutamate carboxypeptidase II (GCPII) inhibitor, and its orally available prodrug, Tris-POC-2-PMPA . Researchers should verify the exact identity of their compound before proceeding with any experimental protocol.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the refinement of 2-PMPA and its prodrug dosages in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is 2-PMPA and why are prodrugs like Tris-POC-2-PMPA used?
A1: 2-PMPA is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII).[1] GCPII is an enzyme that plays a role in neurotransmission and is a target for various neurological disorders.[1][2][3] However, 2-PMPA is a highly polar molecule with poor oral bioavailability, limiting its therapeutic potential. To overcome this, prodrugs such as Tris-POC-2-PMPA have been developed. These prodrugs mask the polar functional groups of 2-PMPA, allowing for better absorption when administered orally. In the body, the prodrug is metabolized to release the active 2-PMPA.
Q2: What are the key considerations when selecting a starting dose for my in vivo study?
A2: Selecting a starting dose depends on several factors:
-
Animal Model: The species and strain of the animal used will influence the drug's pharmacokinetics and pharmacodynamics.
-
Route of Administration: The dosage will vary significantly between intravenous (IV), oral (PO), and intranasal (IN) administration.
-
Compound: Whether you are using the parent compound (2-PMPA) or a prodrug (e.g., Tris-POC-2-PMPA) will drastically change the required dose due to differences in bioavailability.
-
Target Endpoint: The desired therapeutic effect or biomarker modulation will guide the dose selection.
-
Published Data: Always start by reviewing existing literature for similar studies to establish a dose range.
Q3: I am not seeing the expected therapeutic effect. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. Consider a dose-escalation study.
-
Poor Bioavailability: If using 2-PMPA orally, its inherent low bioavailability might be the issue. Switching to a prodrug or a different administration route (e.g., IV or IP) could improve exposure.
-
Rapid Metabolism/Clearance: The compound might be cleared from the system before it can exert its effect. Pharmacokinetic studies are essential to understand the compound's half-life in your model.
-
Incorrect Timing of Assessment: The therapeutic effect may have a delayed onset. Ensure your endpoint measurements are timed appropriately based on the compound's mechanism of action and pharmacokinetics.
Q4: I am observing signs of toxicity in my animals. What should I do?
A4: If you observe any adverse effects:
-
Reduce the Dose: This is the most immediate step.
-
Fractionate the Dose: Administering the total daily dose in smaller, more frequent intervals might reduce peak plasma concentrations and associated toxicity.
-
Change the Route of Administration: Some routes may be associated with higher local or systemic toxicity.
-
Review Formulation: Ensure the vehicle used for drug delivery is not contributing to the toxicity.
-
Conduct a formal toxicity study: If significant toxicity is observed even at presumed therapeutic doses, a more detailed toxicological assessment is warranted.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for 2-PMPA and its prodrugs from various preclinical studies.
Table 1: Pharmacokinetics of 2-PMPA in Different Animal Models
| Animal Model | Route | Dose (mg/kg) | Cmax | AUC | Bioavailability | Reference |
| Rat | IV | 10 | 87 nmol/mL | 76 h·nmol/mL | - | [4] |
| Rat | IN | 10 | - | - | - | [4] |
| Dog | IV | 1 | - | - | - | [5] |
| Dog | IV | 10 | - | - | - | [5] |
| Non-human Primate | IN | 2.5 | 0.3 nmol/mL (plasma) | - | - | [4] |
Table 2: Pharmacokinetics of 2-PMPA Prodrugs
| Prodrug | Animal Model | Route | Dose (mg/kg, 2-PMPA equiv.) | Cmax (2-PMPA) | AUC (2-PMPA) | Oral Bioavailability (2-PMPA) | Reference |
| γ-(4-acetoxybenzyl)-2-PMPA | Rat | IN | 10 | - | 99 ± 24 h·nmol/mL | - | [4] |
| Tris-POC-2-PMPA | Mouse | PO | - | - | - | Excellent release of 2-PMPA | [2] |
| Tris-POC-2-PMPA | Dog | PO | - | - | - | Excellent release of 2-PMPA | [2] |
Experimental Protocols
Protocol 1: General Guideline for an In Vivo Dose-Ranging Study
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Animal Model: Select the appropriate species and strain based on the research question. Acclimatize animals for at least one week before the experiment.
-
Compound Preparation:
-
For 2-PMPA (Intravenous) : Dissolve in a sterile, pH-neutral buffer (e.g., PBS).
-
For Tris-POC-2-PMPA (Oral) : Formulate in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
-
Dose Selection: Based on literature review, select at least 3-4 dose levels (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group.
-
Administration:
-
IV: Administer via tail vein injection.
-
Oral: Administer via oral gavage.
-
-
Pharmacokinetic Sampling (Satellite Group):
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a separate group of animals for each dose level.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Pharmacodynamic Assessment:
-
At a time point consistent with the expected peak effect, assess the relevant biological endpoint (e.g., behavioral test, biomarker analysis from tissue).
-
-
Data Analysis:
-
Analyze plasma samples to determine the concentration of 2-PMPA and/or the prodrug.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Correlate the pharmacokinetic data with the pharmacodynamic outcomes to establish a dose-response relationship.
-
Protocol 2: Bioanalysis of 2-PMPA in Plasma and Brain Tissue
This is a generalized method; specific LC-MS/MS conditions will need to be optimized.
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge.
-
Brain Tissue: Homogenize the tissue in a suitable buffer. Perform a protein precipitation or liquid-liquid extraction.
-
-
Derivatization (if necessary): 2-PMPA is highly polar. Derivatization may be required to improve chromatographic retention and sensitivity.
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for reversed-phase chromatography.
-
Optimize the mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid).
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the parent and daughter ions of 2-PMPA and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of 2-PMPA in the same matrix (plasma or brain homogenate) to quantify the concentrations in the unknown samples.
Visualizations
Signaling Pathway of 2-PMPA Action
Experimental Workflow for In Vivo Dosage Refinement
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris-POC-2-PMPA | C21H35O16P | CID 118895925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tenofovir (PMPA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Tenofovir (PMPA).
Disclaimer: The information provided here is for research and development purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir (PMPA) and why is its synthesis a key focus?
Tenofovir (PMPA) is a crucial acyclic nucleoside phosphonate that acts as a reverse transcriptase inhibitor.[1] It is the active pharmaceutical ingredient for antiviral drugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are frontline treatments for HIV/AIDS and Hepatitis B.[2][3] Efficient and scalable synthesis of PMPA is vital to ensure a stable supply and reduce manufacturing costs of these life-saving medicines.[2]
Q2: What are the primary challenges encountered when scaling up PMPA synthesis?
Scaling up PMPA synthesis presents several challenges, including:
-
Use of hazardous or expensive reagents: Older synthesis routes often rely on problematic reagents like magnesium tert-butoxide (MTB).[2][4]
-
By-product formation: Impurities such as bis-PMPA adducts and adenine can form during the synthesis, complicating purification.[5]
-
Low yields and solvent-intensive processes: Early manufacturing processes for the prodrug TDF had an overall yield of only 13% and required significant solvent volumes.[3]
-
Purification of the final product: As a dianionic phosphonate, PMPA can be challenging to purify, often requiring specific pH adjustments and solvent washes to achieve high purity.[3]
Q3: Are there improved, more scalable synthesis routes available for PMPA?
Yes, recent research has focused on developing more efficient and scalable synthetic routes for PMPA. One notable improvement involves a convergent one-step procedure that increases the yield from 59% (in two steps) to 70%.[2] This improved process also eliminates the need for magnesium tert-butoxide and reduces the overall solvent volume.[2]
Q4: What are the critical quality attributes to monitor for PMPA?
The purity of PMPA is a critical quality attribute. The final product should be a white solid with high purity, typically assessed by HPLC.[5] Key impurities to monitor include adenine, 9-(2-hydroxypropyl) adenine, and a bis-adduct of PMPA.[5] For the subsequent synthesis of prodrugs like Tenofovir Alafenamide, the level of residual PMPA is a critical quality attribute that must be strictly controlled.[6]
Q5: What are the recommended storage conditions for PMPA?
While specific stability data for PMPA is not detailed in the provided results, its prodrug, Tenofovir Disoproxil Fumarate, is known to be stable when stored under appropriate conditions.[7] Generally, active pharmaceutical ingredients like PMPA should be stored in well-closed containers, protected from moisture and extreme temperatures.
Troubleshooting Guide
Low Reaction Yield
Q: My PMPA synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in PMPA synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical for the key alkylation step. Polar aprotic solvents like DMF, DMPU, and NMP have been shown to give the highest conversion rates.[3] The use of sodium tert-butoxide (NaOtBu) as the base has been optimized to provide reproducible yields of around 70%.[3]
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact yield. While initial studies explored higher temperatures, an optimized process using NaOtBu in DMF can be conducted at room temperature for 16 hours.[3]
-
Impure Starting Materials: Ensure the purity of your starting materials, such as (R)-9-(2-hydroxypropyl)adenine (HPA), as impurities can lead to side reactions and lower yields.
Product Purification Issues
Q: I am facing challenges in purifying the final PMPA product. What purification strategies are recommended?
A: Purifying PMPA typically involves precipitation and washing. Here is a recommended procedure:
-
After the reaction is complete, the crude product is often worked up and the residue is dissolved in water.
-
The pH of the aqueous solution is then adjusted to 2.8 – 3.0 using concentrated hydrochloric acid, which causes PMPA to precipitate.
-
The mixture is stirred at a low temperature (e.g., 5 °C) for several hours to ensure complete precipitation.
-
The solid is collected by vacuum filtration.
-
The collected solid is then washed sequentially with cold water, a cold 1:1 mixture of water/acetone, and finally ice-cold acetone to remove residual impurities.
-
The purified PMPA is then dried under vacuum at an elevated temperature (e.g., 75 °C).[3]
Formation of Impurities
Q: I am observing significant impurity peaks in the HPLC analysis of my PMPA product. How can I identify and minimize these impurities?
A: Several impurities can arise during PMPA synthesis. Common impurities and their relative retention times (RRT) in HPLC have been identified as a bis-adduct of PMPA (RRT 0.64), adenine (RRT 0.84), and 9-(2-hydroxypropyl) adenine (RRT 1.4).[5]
To minimize these impurities:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of reactants and the reaction time to avoid side reactions.
-
Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediates can prevent the carry-over of impurities into the final product.
-
Post-synthesis Purification: Employ the recommended precipitation and washing protocol described above to effectively remove these impurities.
Quantitative Data
Table 1: Comparison of PMPA Synthesis Parameters
| Parameter | Gilead/CHAI Process | Improved Convergent Process |
| Starting Material | Adenine | (R)-9-(2-hydroxypropyl)adenine (HPA) |
| Key Reagents | Magnesium tert-butoxide (MTB), Tosylated diethyl (hydroxymethyl)phosphonate | Sodium tert-butoxide (NaOtBu), Tosylphosphonic acid |
| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |
| Number of Steps | Multiple steps | Convergent one-step from HPA |
| Yield | 59% (over two steps) | ~70% (reproducible) |
| Scale | Industrial Scale | Demonstrated up to 25-gram scale |
Experimental Protocols
Optimized Synthesis of Tenofovir (PMPA)
This protocol is based on the improved convergent synthesis process.[3]
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium tert-butoxide (NaOtBu)
-
(R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (HPA, 92% purity)
-
Tosylphosphonic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Acetone
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a temperature probe, overhead stirrer, and nitrogen line, add anhydrous DMF (400 mL). Cool the flask to an internal temperature of 2–5 °C under a nitrogen atmosphere.
-
Base Addition: With stirring (300 RPM), add sodium tert-butoxide (74.5 g, 776 mmol, 6.0 equiv.) to the reaction vessel. An exothermic reaction will be observed.
-
Addition of HPA: To the resulting clear solution, add (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (HPA) (25.0 g, 129.4 mmol, 1.0 equiv.) in portions over 10 minutes.
-
Addition of Phosphonic Acid: Add tosylphosphonic acid (1.7 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 16 hours.
-
Work-up and Precipitation:
-
After the reaction is complete, process the reaction mixture to obtain a residue.
-
Dissolve the residue in 250 mL of water.
-
Add concentrated hydrochloric acid (approx. 40 mL) until the pH of the solution is between 2.8 and 3.0. A precipitate will form.
-
Stir the mixture at an internal temperature of 5 °C for 3 hours.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration.
-
Wash the resulting off-white solid with cold H₂O (25 mL).
-
Wash with a cold 1:1 mixture of H₂O/acetone (25 mL).
-
Wash with ice-cold acetone (25 mL).
-
-
Drying: Dry the solid in a vacuum oven at 75 °C overnight to yield PMPA as a white solid (expected yield ~70%).
Visualizations
Caption: Improved convergent synthesis workflow for Tenofovir (PMPA).
Caption: Troubleshooting decision tree for PMPA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. US5733788A - PMPA preparation - Google Patents [patents.google.com]
- 6. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to EGFR Inhibition: T-1-Pmpa vs. Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: T-1-Pmpa and the well-established drug, erlotinib. The information presented is intended to support research and drug development efforts in the field of oncology.
Introduction to EGFR and its Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.[3] These inhibitors are broadly classified into two categories: tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3]
Erlotinib is a potent, reversible TKI that competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR.[4][5] It is an established treatment for non-small cell lung cancer (NSCLC) and pancreatic cancer.[6][7] this compound is a more recently identified potent EGFR inhibitor with demonstrated apoptotic properties.[8] This guide will compare the inhibitory activities and cellular effects of these two compounds based on available experimental data.
Quantitative Data Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and erlotinib against EGFR and various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | IC50 (nM) |
| This compound | EGFRwt | 86[8] |
| EGFRT790M | 561.73[8] | |
| Erlotinib | EGFRwt | ~20-100 |
| EGFR (L858R) | ~1-10 | |
| EGFR (exon 19 deletion) | ~1-10 | |
| EGFR (T790M) | >1000 |
Table 1: Comparative Inhibitory Activity against EGFR Genotypes. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and erlotinib against wild-type (wt) and mutant forms of the EGFR protein.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | 3.51[8] |
| MCF7 | Breast Adenocarcinoma | 4.13[8] | |
| Erlotinib | A431 | Epidermoid Carcinoma | ~0.02-1.5 |
| HCC827 (EGFR ex19del) | Non-Small Cell Lung Cancer | ~0.005-0.01 | |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | >10 |
Table 2: Comparative Anti-proliferative Activity. This table showcases the IC50 values of this compound and erlotinib in cell viability/proliferation assays using various human cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
EGFR Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for EGFR to ensure sensitive detection of competitive inhibitors.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the growth and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF7, A431)
-
Complete cell culture medium
-
Test compounds (this compound, erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the EGFR signaling cascade.
Materials:
-
Cancer cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels and phosphorylation status.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to EGFR inhibition.
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition. This diagram illustrates the major downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/Akt/mTOR) activated by EGFR upon ligand binding, leading to cell proliferation and survival. It also shows the point of intervention for Tyrosine Kinase Inhibitors (TKIs) like this compound and erlotinib.
Figure 2: General Experimental Workflow for Determining IC50 in Cell Lines. This flowchart outlines the key steps involved in a typical in vitro cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
Figure 3: Logical Relationship of Inhibitor Properties. This diagram provides a high-level comparison of the known properties and activities of this compound and erlotinib as EGFR inhibitors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
A Comparative Efficacy Analysis of T-1-PMPA and Gefitinib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two EGFR inhibitors, T-1-PMPA and gefitinib, supported by available experimental data. The information is presented to facilitate an informed understanding of their respective preclinical profiles.
Introduction
Gefitinib is a well-established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] this compound is a more recently identified potent EGFR inhibitor with demonstrated activity against both wild-type and mutant forms of the receptor.[4] This guide will compare the efficacy of these two compounds based on available preclinical data, focusing on their mechanism of action, inhibitory concentrations, and effects on cancer cell lines.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and gefitinib, providing a direct comparison of their potency and cellular effects.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | IC50 Value |
| This compound | EGFRWT | 86 nM[4] |
| EGFRT790M | 561.73 nM[4] | |
| Gefitinib | EGFR | ~2-37 nM* |
*Note: IC50 values for gefitinib can vary depending on the specific activating mutation and the cell line being tested. The provided range is a general representation from various studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | HepG2 | Hepatocellular Carcinoma | 3.51 μM[4] |
| MCF7 | Breast Cancer | 4.13 μM[4] | |
| Gefitinib | Various NSCLC cell lines | Non-Small Cell Lung Cancer | Varies (nM to μM range)[5] |
Mechanism of Action
Both this compound and gefitinib are tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR).[1][4] EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
By binding to the ATP-binding site of the EGFR tyrosine kinase domain, both compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[1] This blockade of signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, researchers should consult the original publications.
In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of this compound and gefitinib against EGFR is typically determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified EGFR kinase domain.
-
Enzyme: Recombinant human EGFR (wild-type or mutant) is used as the enzyme source.
-
Substrate: A synthetic peptide or protein substrate containing a tyrosine residue is used.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays with radiolabeled ATP.
-
Procedure: The EGFR enzyme is incubated with the substrate, ATP, and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period, after which the amount of product is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (IC50 Determination)
The anti-proliferative effects of this compound and gefitinib on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or MTS assay.
-
Cell Lines: Cancer cell lines with known EGFR status (e.g., HepG2, MCF7 for this compound; various NSCLC lines for gefitinib) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Detection: A reagent (e.g., MTT) is added to the cells, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.
Apoptosis Assay
The induction of apoptosis by this compound was evaluated using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: HepG2 cells were treated with this compound for 24 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway targeted by both compounds and a typical experimental workflow for evaluating their efficacy.
Caption: EGFR signaling pathway and the inhibitory action of this compound and gefitinib.
Caption: A generalized experimental workflow for assessing the efficacy of EGFR inhibitors.
Conclusion
Both this compound and gefitinib demonstrate efficacy as EGFR inhibitors in preclinical models. This compound shows potent inhibition of both wild-type and the T790M mutant EGFR, the latter being a common mechanism of resistance to first-generation TKIs like gefitinib. The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in hepatocellular carcinoma and breast cancer cell lines.
Gefitinib has a well-documented history of clinical efficacy in NSCLC patients with activating EGFR mutations. The comparative data presented here suggest that this compound may have a broader spectrum of activity, particularly against resistance mutations. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound relative to established EGFR inhibitors like gefitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Role of gefitinib in the targeted treatment of non-small-cell lung cancer in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Osimertinib's Activity in EGFR T790M Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib, with earlier generation alternatives in the context of EGFR T790M mutant non-small cell lung cancer (NSCLC). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Activating mutations in the EGFR gene can lead to uncontrolled cell proliferation and cancer. While first and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have been effective in treating NSCLC with activating EGFR mutations (e.g., exon 19 deletions and L858R), a majority of patients develop resistance. The most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.[3] This "gatekeeper" mutation enhances the receptor's affinity for ATP, reducing the efficacy of these earlier-generation inhibitors.
Osimertinib is a third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type EGFR.[3] This targeted approach aims to overcome acquired resistance and improve therapeutic outcomes for patients with EGFR T790M-mutated NSCLC.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib and other EGFR TKIs against various EGFR mutant cell lines. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Rociletinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 23 | 7 | 0.8 | - | [3][4] |
| H3255 | L858R | - | 12 | 0.3 | - | [3] |
| PC-9ER | Exon 19 del / T790M | 13 | >10,000 | 165 | 37 | [3] |
| H1975 | L858R / T790M | 5 | >10,000 | 57 | 23 | [3][4] |
| Ba/F3 | Exon 19 del / T790M | - | >1,000 | >1,000 | - | [3] |
| Ba/F3 | L858R / T790M | - | >1,000 | >1,000 | - | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
A detailed methodology for a commonly cited experiment to determine the inhibitory activity of EGFR TKIs is provided below.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
EGFR mutant human lung cancer cell lines (e.g., PC-9, H1975).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
EGFR TKIs (Osimertinib, Gefitinib, Erlotinib, Afatinib) dissolved in DMSO.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the EGFR TKIs in culture medium from a concentrated stock solution in DMSO.
-
Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathways.
Caption: Osimertinib's Mechanism of Action.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Validate Anticancer Effects of "T-1-Pmpa" In Vivo Due to Unidentified Compound
Comprehensive searches for a compound designated "T-1-Pmpa" with anticancer properties have yielded no specific results, preventing a comparative analysis of its in vivo effects. The term "this compound" does not correspond to any known anticancer agent in publicly available scientific literature and databases.
Initial investigations suggest that "PMPA" is a known abbreviation for Tenofovir, an antiviral medication primarily used in the treatment of HIV/AIDS and Hepatitis B. While some antiviral drugs have been explored for their anticancer potential, there is no direct evidence linking a compound named "this compound" to cancer therapy in vivo.
Further searches were conducted to identify potential alternative naming conventions or related compounds. A study mentioning a combination therapy of "KT-1 and MPPA" was found to have antitumor effects; however, "MPPA" is a distinct chemical entity and not interchangeable with the requested "this compound."
To proceed with a detailed comparison guide as requested, clarification on the precise chemical name or any alternative identifiers for "this compound" is required. Without a clear identification of the compound, it is not possible to:
-
Gather in vivo experimental data on its anticancer efficacy.
-
Source information on its mechanism of action and relevant signaling pathways.
-
Identify appropriate alternative therapies for a comparative analysis.
-
Generate the requested data tables and visualizations.
We invite researchers, scientists, and drug development professionals who have information regarding "this compound" to provide the correct nomenclature or any relevant publications. This will enable a thorough and accurate assessment of its in vivo anticancer effects as originally requested.
2-PMPA: A Comparative Guide to its Selectivity for Cancer Cells
A Note on Terminology: The compound "T-1-Pmpa" as specified in the query does not correspond to a known molecule in the scientific literature. It is highly probable that this is a typographical error for 2-PMPA [2-(phosphonomethyl)pentanedioic acid], a well-researched and potent inhibitor of Glutamate Carboxypeptidase II (GCPII) . This guide will proceed under the assumption that the query pertains to 2-PMPA.
Introduction
2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a highly selective and potent competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that is also known as Prostate-Specific Membrane Antigen (PSMA). The selectivity of 2-PMPA for cancer cells is not based on direct cytotoxicity, but rather on the differential expression of its molecular target, PSMA. PSMA is significantly overexpressed in prostate cancer cells—reportedly 100 to 1000 times more than in normal prostate epithelium—and in the neovasculature of various other solid tumors.[1][2] This overexpression provides a basis for selectively targeting cancer cells.
While 2-PMPA itself is not used as a cytotoxic agent, its ability to bind selectively to PSMA-expressing cells is leveraged in cancer imaging and therapy. For instance, it is used to protect normal tissues, such as the kidneys which also express PSMA, from PSMA-targeted radioligand therapies.[3] Prodrugs of 2-PMPA are also in development to enhance its delivery to non-cancerous tissues to improve the therapeutic window of such treatments.[2]
I. Quantitative Data: Differential Expression of PSMA/GCPII
Direct comparisons of the cytotoxic effects (e.g., IC50 values) of 2-PMPA on cancer versus normal cells are not prevalent in the literature, as this is not its primary mechanism of therapeutic action. The crucial data supporting its selectivity is the vast difference in the expression levels of its target, PSMA. The following table summarizes the expression of PSMA in prostate cancer cells compared to various normal human tissues.
| Tissue Type | Cell Type | PSMA/GCPII Expression Level | Reference(s) |
| Malignant | Primary Prostate Adenocarcinoma | High to Very High | [4][5] |
| Metastatic Prostate Cancer | High | [4][5] | |
| Tumor-associated Neovasculature (e.g., Renal, Bladder) | Present | [1][4] | |
| Normal | Prostatic Epithelium | Low | [2][4] |
| Kidney (Proximal Renal Tubules) | Detectable | [1][4] | |
| Small Intestine (Duodenal Mucosa) | Detectable | [1][4] | |
| Nervous System (Brain) | Detectable | [1] | |
| Colon (Subset of Neuroendocrine cells) | Detectable | [4] | |
| Other Normal Tissues (e.g., Liver, Spleen, Lung) | Undetectable | [4] |
II. Mechanism of Action and Signaling Pathways
The primary mechanism of action of 2-PMPA is the inhibition of the enzymatic activity of GCPII. In prostate cancer, the upregulation of GCPII (PSMA) is linked to several cellular processes that can promote tumor growth. One of the key functions of GCPII is its folate hydrolase activity, which is thought to increase the uptake of folate, a critical nutrient for rapidly proliferating cells. Additionally, GCPII activity has been implicated in activating the NF-κB signaling pathway, which promotes cell proliferation.[6]
Caption: Mechanism of 2-PMPA action on a cancer cell.
The diagram above illustrates how 2-PMPA inhibits GCPII/PSMA, thereby blocking downstream pathways that contribute to cancer cell proliferation and survival.
III. Experimental Protocols
While specific cytotoxicity data for 2-PMPA is scarce, a standard method to determine the cytotoxic potential of a compound and its selectivity is the MTT assay.
Protocol: Determining IC50 by MTT Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 2-PMPA) on a cancer cell line and a normal cell line.
2. Materials:
- Cancer cell line (e.g., LNCaP - PSMA positive)
- Normal cell line (e.g., PNT1A - normal prostate epithelium)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound (2-PMPA) dissolved in a suitable vehicle (e.g., sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader (570 nm wavelength)
3. Procedure:
- Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of 2-PMPA in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound to the cells. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed [label="Seed Cancer & Normal Cells\nin 96-well Plates"];
incubate1 [label="Incubate 24h\n(Cell Attachment)"];
treat [label="Treat with Serial Dilutions\nof 2-PMPA"];
incubate2 [label="Incubate 24-72h\n(Compound Exposure)"];
add_mtt [label="Add MTT Reagent"];
incubate3 [label="Incubate 4h\n(Formazan Formation)"];
solubilize [label="Add Solubilization Buffer"];
read [label="Read Absorbance\n(570 nm)"];
analyze [label="Calculate % Viability\n& Determine IC50"];
end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed;
seed -> incubate1;
incubate1 -> treat;
treat -> incubate2;
incubate2 -> add_mtt;
add_mtt -> incubate3;
incubate3 -> solubilize;
solubilize -> read;
read -> analyze;
analyze -> end_node;
}
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
IV. Logical Framework for Selectivity
The selectivity of 2-PMPA is a direct consequence of the differential expression of its target, PSMA. This relationship can be visualized as a logical flow.
Caption: Logical flow of 2-PMPA's selectivity for cancer cells.
Conclusion
References
- 1. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. Prostate-specific membrane antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate-specific membrane antigen expression in normal and malignant human tissues. | Semantic Scholar [semanticscholar.org]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of T-1-Pmpa (Tenofovir) Cross-Reactivity with Cellular Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known interactions between T-1-Pmpa (commonly known as the prodrug Tenofovir) and cellular kinases. While comprehensive kinome-wide cross-reactivity data for Tenofovir is not extensively available in the public domain, this document summarizes the key enzymatic interactions involved in its mechanism of action and known off-target effects. Furthermore, it offers a standardized experimental protocol for researchers to conduct their own kinase selectivity profiling.
Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor.[1] To exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active form, tenofovir diphosphate (TFV-DP).[2] This active metabolite then competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into viral DNA, leading to chain termination.[3] The interaction with cellular kinases is therefore a critical aspect of its therapeutic activity, but also a potential source of off-target effects.
Data Presentation: Known Kinase Interactions
The following table summarizes the quantitative data on the interaction of Tenofovir and its monophosphate form with specific cellular kinases. It is important to note that the primary interactions listed are part of the drug's activation pathway rather than inhibitory off-target effects.
| Kinase Family | Specific Kinase | Role/Interaction | Quantitative Data (Ki) |
| Nucleoside Monophosphate Kinase | Adenylate Kinase 2 (AK2) | Phosphorylation of Tenofovir to Tenofovir Monophosphate (TFV-MP) | Not reported as inhibitor |
| Creatine Kinase | Creatine Kinase, Muscle (CKM) | Phosphorylation of TFV-MP to Tenofovir Diphosphate (TFV-DP) in colorectal tissue | 2.9 mM (Competitive Inhibition)[4] |
| Pyruvate Kinase | Pyruvate Kinase, Muscle (PKM) | Phosphorylation of TFV-MP to TFV-DP in PBMCs and vaginal tissue | Weakly phosphorylates[4] |
| Pyruvate Kinase | Pyruvate Kinase, Liver & Red Blood Cell (PKLR) | Phosphorylation of TFV-MP to TFV-DP in PBMCs and vaginal tissue | Weakly phosphorylates[2] |
| Phosphoglycerate Kinase | 3-Phosphoglycerate Kinase (PGK) | Competitive Inhibition | 4.8 mM[4] |
| Nucleoside Diphosphate Kinase | Nucleoside Diphosphate Kinase (NDPK) | Phosphorylation of TFV-MP to TFV-DP | No detectable activity[4] |
Note: The high Ki values for CKM and PGK suggest that the inhibitory effect is weak and may only be relevant at high intracellular concentrations of the drug.
Signaling Pathway and Activation
The activation of Tenofovir is a two-step intracellular process mediated by host kinases. This pathway is essential for its antiviral activity.
Caption: Intracellular activation pathway of this compound (Tenofovir).
Experimental Protocols for Kinase Cross-Reactivity Screening
For researchers wishing to perform a comprehensive analysis of this compound or other compounds against a broader panel of kinases, the following protocol outlines a typical in vitro kinase inhibition assay.
Objective:
To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active protein kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine Triphosphate), radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
96-well or 384-well microtiter plates.
-
Phosphocellulose or filter-binding plates.
-
Scintillation counter or phosphorimager.
-
Stop solution (e.g., 75 mM phosphoric acid).
Methodology: Radiometric Kinase Assay ([³²P] or [³³P]-ATP Filter Binding Assay)
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup:
-
In each well of the microtiter plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the test compound at various concentrations. Include control wells with solvent only (0% inhibition) and a known potent inhibitor for that kinase (100% inhibition).
-
Add the specific peptide substrate for the kinase being assayed.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter-binding plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unused radiolabeled ATP will be washed away.
-
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.
-
Detection:
-
Dry the filter plate.
-
Measure the amount of radioactivity incorporated into the substrate in each well using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound against a kinase panel.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. discovery-of-genetic-variants-of-the-kinases-that-activate-tenofovir-in-a-compartment-specific-manner - Ask this paper | Bohrium [bohrium.com]
- 2. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Apoptosis Induction via Caspase Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the mechanism of action for a potential therapeutic agent is a critical step. When a compound is hypothesized to induce apoptosis, or programmed cell death, a key validation step is to demonstrate the activation of caspases, the primary executioners of this process. This guide provides a comparative overview of methodologies to confirm apoptosis induction by examining caspase activation, using the well-characterized compound Staurosporine as an exemplary agent.
Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis.[1] Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[2][3] These enzymes are synthesized as inactive zymogens (procaspases) and, upon receiving an apoptotic signal, are cleaved to become active proteases.[4] Active caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5]
There are two primary pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[1][6] Therefore, measuring the activation of these caspases is a reliable method to confirm that a compound induces apoptosis.
Comparative Analysis of Apoptosis Inducers
While this guide focuses on Staurosporine as a model compound, it's important to understand that various agents can induce apoptosis through different mechanisms. Below is a comparison of Staurosporine with other common apoptosis inducers.
| Compound | Mechanism of Action | Typical Concentration | Key Caspases Activated |
| Staurosporine | Broad-spectrum protein kinase inhibitor, leading to the activation of the intrinsic apoptotic pathway.[3] | 0.1 - 1 µM | Caspase-3, Caspase-9 |
| Etoposide | Topoisomerase II inhibitor, causing DNA damage and activating the intrinsic pathway. | 10 - 50 µM | Caspase-3, Caspase-9 |
| TNF-α (Tumor Necrosis Factor-alpha) | Binds to its receptor (TNFR1) to initiate the extrinsic apoptotic pathway.[7][8] | 10 - 100 ng/mL | Caspase-8, Caspase-3 |
| TRAIL (TNF-related apoptosis-inducing ligand) | Binds to death receptors DR4 and DR5 to activate the extrinsic pathway.[8] | 10 - 100 ng/mL | Caspase-8, Caspase-3 |
Experimental Protocols for Confirming Caspase-Mediated Apoptosis
To confirm that a compound like Staurosporine induces apoptosis via caspase activation, a series of experiments are typically performed. These assays provide quantitative data on caspase activity and the cleavage of their substrates.
Caspase Activity Assays
Caspase activity assays are fundamental to demonstrating the involvement of these proteases in apoptosis. These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter.[9]
a. Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by caspase-3.[9]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound (e.g., 1 µM Staurosporine) for a specified time (e.g., 3-6 hours). Include an untreated control.
-
Lyse the cells using a supplied lysis buffer.
-
Add the DEVD-pNA substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.[9]
-
b. Fluorometric Caspase-3/7 Activity Assay
This assay utilizes a caspase-3/7 substrate (e.g., DEVD-AMC) which, upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[9]
-
Protocol:
-
Prepare cell lysates from treated and untreated cells as described above.
-
Add the DEVD-AMC substrate to the lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10][11]
-
Quantify the caspase activity based on a standard curve generated with free AMC.
-
Western Blot Analysis of Caspase Cleavage and Substrate Processing
Western blotting provides a qualitative and semi-quantitative assessment of caspase activation by detecting the cleavage of procaspases into their active subunits. Furthermore, it can be used to detect the cleavage of key cellular proteins that are substrates of executioner caspases, such as PARP (poly (ADP-ribose) polymerase).
-
Protocol:
-
Treat cells with the test compound and collect cell lysates at various time points.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental procedures involved in confirming caspase-mediated apoptosis.
Caption: Staurosporine-induced intrinsic apoptotic pathway.
Caption: Experimental workflow for confirming caspase activation.
By employing these methodologies and comparing the results to known apoptosis inducers, researchers can confidently determine whether a novel compound's mechanism of action involves the induction of apoptosis through the activation of the caspase cascade. This confirmation is a crucial step in the preclinical evaluation of potential therapeutic agents.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Navigating the Preclinical Landscape: T-1-Pmpa's Efficacy in Patient-Derived Xenograft Models—A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of oncology drug development, the robust evaluation of novel therapeutic agents in clinically relevant preclinical models is paramount. This guide provides a comprehensive comparison of the efficacy of the glutamate carboxypeptidase II (GCPII) inhibitor, T-1-Pmpa (hypothesized to be 2-(phosphonomethyl)pentanedioic acid or 2-PMPA based on available data), in patient-derived xenograft (PDX) models. Due to the limited public data on a compound precisely named "this compound," this analysis focuses on the well-characterized GCPII inhibitor, 2-PMPA. The performance of 2-PMPA is juxtaposed with established and emerging therapies for prostate cancer, a malignancy where the target of 2-PMPA, Prostate-Specific Membrane Antigen (PSMA), is highly expressed.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying biological pathways.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following table summarizes the quantitative efficacy of 2-PMPA in a patient-derived ovarian cancer model and compares it with the performance of standard-of-care and novel therapies in prostate cancer PDX models. This cross-cancer comparison is necessitated by the available data and the relevance of the drug's target (PSMA/GCPII) in prostate cancer.
| Therapeutic Agent | Cancer Type | PDX Model | Treatment Regimen | Efficacy Outcome | Citation |
| 2-PMPA | Ovarian Cancer | Patient-Derived Orthotopic Tumors | 50 mg/kg, i.p., daily for 28 days | Reduction in tumor weight compared to control. | [1] |
| Enzalutamide | Prostate Cancer | Treatment-Resistant PDX (TM00298) | Concurrent with radiotherapy | Enhanced radiation-induced tumor growth delay. | |
| Docetaxel | Prostate Cancer | Castrate-Resistant PDX | Not Specified | Response observed in vivo. | [2] |
| PSMA-ADC | Prostate Cancer | LuCaP 96CR (castration-resistant) | 1-6 mg/kg, i.v., weekly for 4 weeks | Complete tumor regressions. | [3] |
| AMG 160 (PSMA BiTE) | Prostate Cancer | CTG-2428 | Not Specified | Significant anti-tumor activity. |
Experimental Protocols
The methodologies employed in generating the efficacy data presented above are critical for the interpretation of the results. Below are detailed protocols for key experiments typically conducted in the evaluation of therapeutic agents in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment (typically 2-3 mm³) of the viable tumor tissue is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a specific volume (e.g., 1000-1500 mm³), it is harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic testing.
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established PDX tumors of a specified size are used.
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: The therapeutic agent (e.g., 2-PMPA) and control vehicle are administered according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, oral).
-
Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed. Additional analyses such as immunohistochemistry for proliferation and apoptosis markers may be performed.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for targeting Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), lies in its enzymatic activity and its high expression in certain cancers, notably prostate cancer. The following diagram illustrates the signaling pathway modulated by GCPII and the mechanism of action of its inhibitor, 2-PMPA.
References
independent validation of T-1-Pmpa research findings
An Independent Review of Tenofovir (PMPA) Research Findings: A Comparative Guide
Introduction
This guide provides an independent validation and comparison of research findings related to Tenofovir, an antiviral drug widely known by its chemical abbreviation PMPA (9-[(R)-2-(phosphonomethoxy)propyl]adenine). Tenofovir is a cornerstone in the management of HIV and Hepatitis B infections.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Tenofovir's performance with other alternatives, supported by experimental data.
It is important to note that the prefix "T-1-" as specified in the topic request does not correspond to a recognized research compound in the published scientific literature. Therefore, this guide focuses on the extensively researched and clinically significant molecule, Tenofovir (PMPA), and its prodrugs.
Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[2] Its primary mechanism involves the inhibition of viral replication. It is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[3] Once in the body, these prodrugs are converted to the active form, Tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[1][3] Upon incorporation, it acts as a chain terminator, halting DNA synthesis and preventing viral replication because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2]
Caption: Mechanism of action of Tenofovir (PMPA) prodrugs.
Comparative Efficacy and Antiviral Activity
Tenofovir and its prodrugs have been extensively studied and compared with other antiretroviral agents and between different formulations.
Quantitative Data Summary
The following tables summarize key quantitative data from various independent studies.
Table 1: In Vitro Antiviral Activity of Tenofovir Alafenamide (TAF) [4]
| Virus Isolate | EC₅₀ (nM) Range | Mean EC₅₀ (nM) |
| HIV-1 (Primary Isolates, n=29) | 0.10 - 12.0 | 3.5 |
| HIV-2 (n=2) | - | 1.8 |
Table 2: Comparative Efficacy of Tenofovir Formulations in HIV-1 Infected Adults (14-Day Monotherapy)
| Treatment Group | Mean Change in HIV-1 RNA (log₁₀ copies/mL) |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | -0.94 |
| Tenofovir Alafenamide (TAF) 40 mg | -1.57 |
| Tenofovir Alafenamide (TAF) 120 mg | -1.71 |
Table 3: Comparison of Tenofovir (TDF) and Adefovir (ADV) in Chronic Hepatitis B (48-Week Treatment) [5]
| Outcome | Tenofovir (TDF) | Adefovir (ADV) | Relative Risk (RR) [95% CI] |
| HBV-DNA Suppression | Superior | - | 2.59 [1.01-6.67] |
| ALT Normalization | No Significant Difference | - | 1.15 [0.96-1.37] |
| HBeAg Seroconversion | No Significant Difference | - | 1.32 [1.00-1.75] |
Table 4: Bioequivalence of Tenofovir Disoproxil Phosphate and Tenofovir Disoproxil Fumarate [6]
| Pharmacokinetic Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval (CI) |
| Cₘₐₓ | 1.0514 | 0.9527–1.1603 |
| AUCₗₐₛₜ | 1.0375 | 0.9516–1.1311 |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are outlines of typical experimental protocols used in Tenofovir research.
In Vitro Antiviral Activity Assay
This experiment determines the concentration of the drug required to inhibit viral replication in cell culture.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other suitable cell lines (e.g., MT-2) are cultured in appropriate media.[4]
-
Drug Preparation: A stock solution of Tenofovir (or its prodrug) is prepared and serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of virus (e.g., HIV-1).
-
Treatment: The diluted drug is added to the infected cell cultures. Control cultures receive no drug.
-
Incubation: The cultures are incubated for a period of 5-7 days to allow for viral replication.[4]
-
Quantification of Viral Replication: The amount of viral replication is measured. This can be done by various methods, such as measuring the activity of the reverse transcriptase enzyme in the culture supernatant or quantifying viral proteins (e.g., p24 antigen for HIV).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated.
Caption: A typical workflow for an in vitro antiviral assay.
Clinical Trial Protocol for Antiviral Efficacy
Clinical trials are essential for evaluating the safety and efficacy of a drug in humans. A typical protocol for assessing the antiviral efficacy of Tenofovir would involve the following phases:
-
Patient Recruitment: A cohort of patients with the target viral infection (e.g., HIV-1) who meet specific inclusion and exclusion criteria are enrolled.
-
Randomization: Patients are randomly assigned to different treatment groups. For example, one group might receive Tenofovir, while a control group receives a placebo or another standard-of-care antiretroviral drug.
-
Treatment Administration: The assigned drug is administered to the patients for a specified duration.
-
Monitoring: Patients are monitored regularly throughout the study. Key parameters that are measured include:
-
Viral Load: The amount of virus in the blood (e.g., HIV-1 RNA copies/mL).
-
CD4+ T-cell Count: A measure of immune system health in HIV-infected patients.
-
Safety Assessments: Monitoring for any adverse effects through clinical observation and laboratory tests.
-
-
Data Collection and Analysis: Data on the primary and secondary endpoints are collected and statistically analyzed to determine the efficacy and safety of the drug.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Logistical Information
As a research, scientist, or drug development professional, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for T-1-Pmpa, focusing on immediate safety and logistical information.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound precisely named "this compound" was found in publicly available resources. The information herein is based on general best practices for the disposal of research chemicals with unknown hazard profiles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
In the absence of specific disposal protocols, this compound must be handled as a hazardous waste. The following procedures are critical for immediate safety and compliance.
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department before disposing of any research chemical without a specific SDS.
Operational Plan:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, closed container.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), the date, and the words "Hazardous Waste - Awaiting Characterization."
-
Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. If the substance is a powder or volatile, handle it within a certified chemical fume hood.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that has secondary containment.
-
EHS Consultation: Contact your EHS department to arrange for characterization and disposal. Provide them with all available information about the compound.
Data Presentation: General Hazardous Waste Guidelines
The following table outlines general quantitative limits for hazardous waste accumulation in a laboratory setting, as per the Resource Conservation and Recovery Act (RCRA). Your laboratory's specific limits may vary based on its generator status.
| Waste Category | Accumulation Limit at SAA | Time Limit for Transfer to Central Accumulation Area |
| Non-Acutely Hazardous Waste | 55 gallons | Within 3 days of reaching the limit |
| Acutely Hazardous Waste | 1 quart | Within 3 days of reaching the limit |
Experimental Protocols
Protocol for the Disposal of an Uncharacterized Research Chemical
This protocol provides a step-by-step methodology for managing the waste of a novel or uncharacterized substance like this compound.
-
Initial Assessment:
-
Review all available literature and internal documentation for any information regarding the synthesis, reactivity, and potential hazards of this compound.
-
Assume the substance is toxic, reactive, flammable, and corrosive until proven otherwise.
-
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, in a single, dedicated waste container.
-
Use a container made of a material compatible with a wide range of chemicals (e.g., borosilicate glass or high-density polyethylene).
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the container is in good condition and free from leaks or residues on the exterior.
-
-
EHS Handoff:
-
Complete a hazardous waste pickup request form as required by your institution.
-
Clearly indicate on the form that the waste is an uncharacterized research chemical.
-
Be prepared to provide any supporting documentation to the EHS personnel.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows for the proper disposal of this compound.
Caption: Experimental workflow for this compound disposal.
Caption: Decision pathway for this compound waste management.
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Tenofovir (PMPA)
For laboratory professionals engaged in research and development involving Tenofovir, also known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), a comprehensive understanding of safety protocols is paramount. Tenofovir and its derivatives are potent antiviral compounds that necessitate careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to Tenofovir. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times when handling Tenofovir in powder or solution form to protect against splashes and airborne particles. Safety goggles should provide a complete seal around the eyes. A face shield offers additional protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation or puncture before use and should be changed regularly, especially if contamination is suspected.[1] |
| Body | Laboratory Coat or Impervious Gown | A fully fastened laboratory coat should be worn to protect skin and personal clothing. For procedures with a higher risk of splashes, an impervious gown is recommended.[1] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder form of Tenofovir outside of a certified chemical fume hood to prevent inhalation. The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational and Disposal Plans
A clear and well-defined workflow is crucial for the safe handling and disposal of Tenofovir. The following diagram outlines the key steps to be followed in the laboratory.
Caption: Workflow for safe handling and disposal of Tenofovir.
Experimental Protocols: Step-by-Step Guidance
Handling Procedures:
-
Preparation: Before handling Tenofovir, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the solid form of Tenofovir, perform this task within the chemical fume hood to minimize the risk of inhalation. Use a dedicated spatula and weighing paper.
-
Dissolving: To prepare a solution, slowly add the weighed Tenofovir powder to the solvent in a suitable container within the fume hood. Avoid vigorous stirring that could cause splashing.
-
Experimental Use: Conduct all experimental procedures involving Tenofovir within the chemical fume hood.
-
Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan:
All waste materials contaminated with Tenofovir must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Tenofovir should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
